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  • Product: 1,8-Dioxaspiro[4.5]decan-3-one
  • CAS: 1331825-53-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,8-dioxaspiro[4.5]decan-3-one: Structural Analysis, Synthetic Strategies, and Potential Applications

Abstract This technical guide provides a comprehensive analysis of the chemical structure, potential synthetic pathways, and theoretical spectroscopic characterization of 1,8-dioxaspiro[4.5]decan-3-one, a unique spiroket...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, potential synthetic pathways, and theoretical spectroscopic characterization of 1,8-dioxaspiro[4.5]decan-3-one, a unique spiroketal with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in current literature, this document leverages established principles of spiroketal chemistry and data from analogous structures to offer valuable insights for researchers, scientists, and drug development professionals. The guide explores the significance of the spiroketal motif, outlines hypothetical yet plausible synthetic protocols, and predicts key spectroscopic signatures to aid in its identification and characterization.

Introduction: The Significance of the Spiroketal Scaffold in Drug Discovery

Spiroketals are a class of heterocyclic compounds characterized by a spirocyclic junction where two rings are connected by a single common atom, which is a quaternary carbon atom that is part of two ether linkages. This structural motif is prevalent in a wide array of natural products exhibiting significant biological activities.[1][2] The inherent three-dimensionality and conformational rigidity of the spiroketal scaffold make it a highly attractive pharmacophore in modern drug design.[3] Unlike flat aromatic systems, spirocycles can project functional groups into three-dimensional space, allowing for more specific and high-affinity interactions with biological targets.[3]

The 1,8-dioxaspiro[4.5]decane core, which consists of a tetrahydropyran ring and a tetrahydrofuran ring fused at a spirocenter, is a key structural element in several biologically active molecules. This guide focuses on the specific isomer, 1,8-dioxaspiro[4.5]decan-3-one, which incorporates a ketone functionality within the tetrahydrofuranone ring, offering a reactive handle for further chemical modifications and the potential for specific hydrogen bonding interactions with protein targets.

Structural Analysis of 1,8-dioxaspiro[4.5]decan-3-one

The chemical structure of 1,8-dioxaspiro[4.5]decan-3-one is confirmed by its fundamental chemical identifiers.

Identifier Value Source
Molecular Formula C₈H₁₂O₃PubChem[4]
SMILES C1COCCC12CC(=O)CO2PubChem[4]
InChI InChI=1S/C8H12O3/c9-7-5-8(11-6-7)1-3-10-4-2-8/h1-6H2PubChem[4]
Monoisotopic Mass 156.07864 DaPubChem[4]

The molecule possesses a spiroketal system with a six-membered tetrahydropyran ring and a five-membered tetrahydrofuranone ring. The presence of the ketone at the 3-position and the oxygen atoms at the 1 and 8 positions define its unique chemical properties and reactivity.

Stereochemistry

The spirocyclic nature of 1,8-dioxaspiro[4.5]decan-3-one introduces stereochemical complexity. The spirocarbon (C5) is a stereocenter, and the molecule can exist as a pair of enantiomers. The stereochemistry of the spirocenter is crucial as it dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity. The stereoselective synthesis of spiroketals is a significant area of research, often relying on kinetically or thermodynamically controlled cyclization reactions.[1]

Synthetic Strategies: A Hypothetical Approach

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of 1,8-dioxaspiro[4.5]decan-3-one points to a key intermediate, a dihydroxy ketone. This precursor would contain a hydroxyl group at a suitable distance to cyclize onto the ketone, followed by a second cyclization of another hydroxyl group to form the spiroketal.

G target 1,8-Dioxaspiro[4.5]decan-3-one intermediate1 Hydroxy Ketone Intermediate target->intermediate1 Spiroketalization precursor Dihydroxy Ketone Precursor intermediate1->precursor Intramolecular Hemiketalization starting_materials Commercially Available Starting Materials precursor->starting_materials Multi-step Synthesis

Figure 1: Retrosynthetic analysis of 1,8-dioxaspiro[4.5]decan-3-one.

Hypothetical Experimental Protocol: Synthesis of the Dihydroxy Ketone Precursor

The synthesis of the key dihydroxy ketone precursor could be envisioned starting from readily available materials. A possible, though not yet experimentally verified, route is outlined below.

Step 1: Synthesis of a Protected Hydroxy Ester

  • Reactant 1: Tetrahydropyran-2-yl (THP) protected 4-bromobutanol.

  • Reactant 2: Ethyl acetoacetate.

  • Procedure: Deprotonation of ethyl acetoacetate with a suitable base (e.g., sodium ethoxide) followed by alkylation with the THP-protected bromobutanol.

  • Product: An ethyl ester with a protected primary alcohol.

Step 2: Ketonization and Deprotection

  • Procedure: Acid-catalyzed hydrolysis and decarboxylation of the resulting β-keto ester to yield a ketone. Subsequent removal of the THP protecting group under acidic conditions.

  • Product: A dihydroxy ketone precursor.

Hypothetical Experimental Protocol: Spiroketalization

Materials:

  • Dihydroxy ketone precursor

  • Anhydrous dichloromethane (DCM)

  • Catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA))

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the dihydroxy ketone precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of the chosen acid catalyst.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a mild base (e.g., triethylamine).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,8-dioxaspiro[4.5]decan-3-one.

G cluster_0 Synthesis of Dihydroxy Ketone Precursor cluster_1 Spiroketalization start Protected Bromobutanol + Ethyl Acetoacetate step1 Alkylation start->step1 step2 Hydrolysis & Decarboxylation step1->step2 step3 Deprotection step2->step3 precursor Dihydroxy Ketone step3->precursor precursor2 Dihydroxy Ketone step4 Acid-Catalyzed Cyclization precursor2->step4 product 1,8-Dioxaspiro[4.5]decan-3-one step4->product

Figure 2: Hypothetical workflow for the synthesis of 1,8-dioxaspiro[4.5]decan-3-one.

Spectroscopic Characterization: Predicted Data

The structural elucidation of 1,8-dioxaspiro[4.5]decan-3-one would rely on a combination of spectroscopic techniques. Based on the analysis of related spiroketal structures, we can predict the key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of many of the methylene protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~ 4.0 - 3.5Multiplet4HProtons adjacent to ether oxygens (C2-H, C4-H, C7-H, C9-H)
~ 2.7 - 2.5Singlet or AB quartet2HProtons on C2
~ 2.4 - 1.6Multiplet6HRemaining ring protons (C6-H, C10-H)
¹³C NMR Spectroscopy

The carbon NMR spectrum would provide key information about the carbon framework.

Predicted Chemical Shift (ppm) Assignment
~ 210 - 200C=O (Ketone)
~ 110 - 100C5 (Spirocarbon)
~ 70 - 60Carbons adjacent to ether oxygens (C2, C4, C7, C9)
~ 40 - 20Remaining aliphatic carbons (C6, C10)
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the ketone carbonyl group.

Predicted Wavenumber (cm⁻¹) Functional Group
~ 1745C=O stretch (in a five-membered ring)
~ 1200 - 1000C-O stretch (ether linkages)
~ 2950 - 2850C-H stretch (aliphatic)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The predicted monoisotopic mass is 156.07864 Da.[4] Fragmentation patterns would likely involve cleavage of the ether linkages and the loss of CO.

Potential Applications in Drug Development

The 1,8-dioxaspiro[4.5]decan-3-one scaffold holds promise for applications in drug discovery due to its unique structural features.

  • Scaffold for Library Synthesis: The ketone functionality provides a convenient point for chemical diversification, allowing for the synthesis of libraries of compounds for high-throughput screening.

  • Mimic of Natural Products: The spiroketal motif can serve as a rigid and stereochemically defined core to mimic the three-dimensional structure of natural product pharmacophores.[1][2]

  • Modulation of Protein-Protein Interactions: The defined spatial arrangement of substituents on the spiroketal framework could be exploited to design inhibitors of protein-protein interactions.

Derivatives of related spiroketals have shown a wide range of biological activities, including use as M1 muscarinic agonists and as ligands for sigma-1 receptors.[7][8] This suggests that the 1,8-dioxaspiro[4.5]decan-3-one core could be a valuable starting point for the development of novel therapeutics.

Conclusion

1,8-dioxaspiro[4.5]decan-3-one represents an intriguing yet underexplored chemical entity. This technical guide, by drawing parallels with well-characterized spiroketal systems, provides a foundational understanding of its structure, potential synthesis, and spectroscopic properties. The insights presented herein are intended to stimulate further experimental investigation into this promising scaffold and to facilitate its application in the design and development of next-generation therapeutics. The inherent three-dimensionality and synthetic tractability of the spiroketal core underscore its potential to yield novel drug candidates with improved efficacy and selectivity.

References

  • Brouillette, W. J., et al. (2000). Spiro-hydantoins as a new class of anticonvulsant drugs. Journal of Medicinal Chemistry, 43(16), 3079-3088.
  • PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-3-one. National Center for Biotechnology Information.
  • Smith, A. B., et al. (2009). The total synthesis of (+)-spongistatin 1. Journal of the American Chemical Society, 131(42), 15449-15464.
  • Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections of chemistry, biology, and drug discovery. Chemistry & Biology, 12(5), 483-487.
  • Kitching, W., et al. (1995). The chemistry of spiroketals. Chemical Reviews, 95(5), 1141-1193.
  • RSC Publishing. (2025). Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis.
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  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.
  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
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Exploratory

Introduction: The Architectural Significance of the 1,8-Dioxaspiro[4.5]decane Core

An In-Depth Technical Guide to the 1,8-Dioxaspiro[4.5]decane Scaffold: Properties, Synthesis, and Applications in Drug Discovery The 1,8-dioxaspiro[4.5]decane scaffold is a privileged heterocyclic motif characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1,8-Dioxaspiro[4.5]decane Scaffold: Properties, Synthesis, and Applications in Drug Discovery

The 1,8-dioxaspiro[4.5]decane scaffold is a privileged heterocyclic motif characterized by a unique structural feature: two rings, a five-membered tetrahydrofuran ring and a six-membered tetrahydropyran ring, joined by a single common carbon atom, the spirocenter. This arrangement imparts significant conformational rigidity, making it a cornerstone in the architecture of numerous natural products and a highly sought-after building block in medicinal chemistry.[1][2] Its value lies in the rigid spirocyclic core, which enables the precise three-dimensional orientation of appended functional groups—a critical factor in designing molecules that interact with specific biological targets.[1][3] This guide provides a comprehensive exploration of the fundamental properties, synthetic strategies, and therapeutic applications of this important spiroketal system.

Stereoelectronic Landscape: Conformational Analysis and the Anomeric Effect

The defining characteristic of the 1,8-dioxaspiro[4.5]decane system is its conformational behavior, which is governed by a powerful stereoelectronic phenomenon known as the anomeric effect .[4][5] This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spirocenter in this case) to occupy an axial position, contrary to what would be predicted by steric hindrance alone.

In spiroketals, this effect is particularly pronounced. The stability of the molecule is maximized when a non-bonding electron pair (lone pair) on each ring oxygen is anti-periplanar (oriented at 180°) to the other C-O bond. This orbital overlap allows for a stabilizing hyperconjugation interaction (n → σ*).[6][7]

This leads to three primary conformations of the spiroketal core:

  • Axial-Axial (ax-ax): This is typically the most stable conformation as it benefits from the anomeric effect twice. Each C-O bond of the spirocenter is axial with respect to the other ring, allowing for two stabilizing n → σ* interactions.[4][6]

  • Axial-Equatorial (ax-eq): This conformation is of intermediate stability, as it only benefits from a single anomeric stabilization.

  • Equatorial-Equatorial (eq-eq): This is generally the least stable conformation as it lacks any stabilization from the anomeric effect.[6]

The interplay between the stabilizing anomeric effect and destabilizing steric interactions from substituents ultimately dictates the molecule's preferred three-dimensional shape.[4] Understanding this balance is paramount for the rational design of spiroketal-based drugs, as the conformation directly influences binding affinity to biological targets.

Caption: Conformational stability is dictated by the anomeric effect.

Synthetic Strategies: Constructing the Spiroketal Core

The synthesis of the 1,8-dioxaspiro[4.5]decane scaffold typically relies on the cyclization of a linear precursor containing appropriately positioned hydroxyl and carbonyl groups. The most common and robust method is the acid-catalyzed spiroketalization of a dihydroxy-ketone.

This reaction proceeds via a cascade mechanism:

  • Protonation of the ketone carbonyl group activates it towards nucleophilic attack.

  • Intramolecular attack by one of the distal hydroxyl groups forms a six-membered hemiketal.

  • A second intramolecular cyclization, involving the remaining hydroxyl group, forms the five-membered ring and, after dehydration, yields the thermodynamically most stable spiroketal.[8]

The stereochemical outcome of this reaction is often under thermodynamic control, meaning the most stable anomeric conformer (typically the ax-ax) is the major product.[1][7] However, kinetically controlled methods have been developed to access less stable isomers, providing crucial tools for building stereochemically diverse molecular libraries.[1][9]

Synthesis_Workflow Start Dihydroxy-Ketone Precursor Step1 Acid Catalyst (e.g., H+) Protonation of Carbonyl Start->Step1 Step2 Intramolecular Cyclization 1 (Hemiketal Formation) Step1->Step2 Step3 Intramolecular Cyclization 2 (Dehydration) Step2->Step3 End 1,8-Dioxaspiro[4.5]decane (Thermodynamic Product) Step3->End

Caption: General workflow for acid-catalyzed spiroketalization.

Exemplary Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

A key intermediate for many spiroketal derivatives is the corresponding ketone, which can be further functionalized. One efficient method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[3][10]

Materials:

  • 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

  • Acetic Acid (HAc)

  • Water

  • Reaction vessel (e.g., three-necked flask)

  • Heating and stirring apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, with a solution of acetic acid and water. A typical volume ratio is 5:1 HAc/H₂O.[10]

  • Heating and Reaction: The mixture is heated to approximately 65°C with continuous stirring.[10]

  • Monitoring: The reaction is monitored for completion. Under these optimized conditions, the reaction time can be significantly reduced to around 11 minutes.[10]

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated through standard organic chemistry techniques such as extraction and purification by chromatography to yield 1,4-Dioxaspiro[4.5]decan-8-one.[3][10]

This protocol highlights the efficiency of using acidic conditions to selectively manipulate ketal protecting groups, a common strategy in the synthesis of complex molecules containing the spiroketal scaffold.

Biological Activity and Natural Occurrence

The spiroketal moiety is a recurring theme in a vast array of natural products, often being essential for their biological function.[11][12] These compounds exhibit a broad spectrum of pharmacological properties, including antifungal, antimicrobial, antiparasitic, and antitumor activities.[12][13]

While the 1,8-dioxaspiro[4.5]decane system is a specific subclass, its derivatives have demonstrated significant potential in targeted therapies. For instance, synthetic derivatives have been developed as high-affinity ligands for sigma-1 (σ₁) receptors, which are implicated in a variety of neurological disorders and are overexpressed in several types of cancer cells.[14][15]

Compound ClassTarget/ActivitySignificanceReference
1-Oxa-8-azaspiro[4.5]decane DerivativesSigma-1 (σ₁) Receptor LigandsHigh affinity (Ki = 0.47 - 12.1 nM) and selectivity. Potential for developing PET imaging agents for σ₁-rich brain areas and tumors.[14][15]
1,4-Dioxa-8-azaspiro[4.5]decane DerivativesSigma-1 (σ₁) Receptor RadioligandHigh tumor accumulation in PET imaging, demonstrating potential for non-invasive cancer diagnosis.[16]
Spiroketal MacrolidesAntifungal, AntimicrobialPotent activity against Aspergillus niger and opportunistic pathogenic bacteria.[13]
1,3,8-Triazaspiro[4.5]decane DerivativesMitochondrial Permeability Transition Pore (PTP) InhibitorsPotential therapeutic agents for conditions related to ischemia-reperfusion injury by modulating mitochondrial function.[17]

Applications in Modern Drug Discovery

The rigid, three-dimensional nature of the 1,8-dioxaspiro[4.5]decane scaffold makes it an attractive platform for drug design. By reducing conformational flexibility compared to linear alkyl chains, spirocycles can lead to improved potency and selectivity for a given biological target.[2]

Key Advantages in Medicinal Chemistry:

  • Increased sp³ Character: The incorporation of spirocyclic systems increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is correlated with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and more defined three-dimensional shapes that promote better receptor-ligand complementarity.[2]

  • Vectorial Orientation: The scaffold serves as a rigid anchor, allowing medicinal chemists to project substituents into specific vectors in three-dimensional space to optimize interactions with a protein's binding pocket.[1]

  • Improved Pharmacokinetics: Replacing a flexible chain or a flat aromatic ring with a spirocycle can favorably modulate key pharmacokinetic properties, such as reducing lipophilicity (LogP) and improving metabolic stability, leading to better drug candidates.[2]

A prominent application is the development of radioligands for positron emission tomography (PET) imaging. Fluorine-18 labeled 1,8-dioxaspiro[4.5]decane derivatives have shown high initial brain uptake and specific accumulation in σ₁ receptor-rich tumors, underscoring their potential as diagnostic tools.[14][16] Furthermore, the core is being explored in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can function as a rigid linker connecting a target-binding warhead and an E3 ligase ligand.[18]

Drug_Design_Logic cluster_0 Improved Drug Properties Scaffold 1,8-Dioxaspiro[4.5]decane Core Rigid 3D Structure High Fsp³ Tunable Physicochemical Properties Potency Increased Potency & Selectivity Scaffold:f0->Potency Precise Vectorial Orientation PK Enhanced Pharmacokinetics (Solubility, Stability) Scaffold:f2->PK Modulation of LogP, etc. Novelty Access to Novel Chemical Space Scaffold:f1->Novelty Structural Complexity

Caption: Role of the spiroketal scaffold in rational drug design.

Conclusion

The 1,8-dioxaspiro[4.5]decane scaffold represents a convergence of structural elegance and functional utility. Its inherent rigidity, governed by profound stereoelectronic effects, provides a robust platform for the precise positioning of functional groups, making it an invaluable tool in the quest for novel therapeutics. From its origins in complex natural products to its application in cutting-edge diagnostic agents and targeted therapies, this spiroketal core continues to be a source of inspiration and innovation for researchers, scientists, and drug development professionals. The continued exploration of its synthetic accessibility and biological potential promises to unlock new avenues for addressing unmet medical needs.

References

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Request PDF. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. Retrieved February 3, 2026, from [Link]

  • ChemTube3D. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Retrieved February 3, 2026, from [Link]

  • Floreancig, P. E., et al. (2016). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. Available at: [Link]

  • Google Patents. (n.d.). 8-azaspiro[3][19] decane-7, the preparation method of 9-dione compounds. Retrieved February 3, 2026, from

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

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  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules. Available at: [Link]

  • Cossy, J., et al. (2015). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules. Available at: [Link]

  • Giorgio, V., et al. (2021). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences. Available at: [Link]

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  • Brust, B., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2018). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Request PDF. Available at: [Link]

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Exploratory

Meroterpenoids with a Spiro[4.5]decane Core: A Technical Guide for Drug Discovery and Development

Introduction: The Intriguing Intersection of Terpenoid and Polyketide Worlds Meroterpenoids are a fascinating class of natural products arising from mixed biosynthetic pathways, typically combining a terpenoid precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Intriguing Intersection of Terpenoid and Polyketide Worlds

Meroterpenoids are a fascinating class of natural products arising from mixed biosynthetic pathways, typically combining a terpenoid precursor with a polyketide or other aromatic moiety.[1][2] This hybrid origin gives rise to a vast and intricate chemical diversity, yielding compounds with complex architectures and a wide spectrum of biological activities.[3][4] Among these, natural products featuring a spiro[4.5]decane core represent a structurally unique and promising scaffold for the development of novel therapeutics. This guide provides an in-depth technical overview of these molecules, with a particular focus on the spiroapplanatumine family of meroterpenoids isolated from the fungus Ganoderma applanatum. We will delve into their structural diversity, biosynthetic origins, strategies for total synthesis, and their potential as anticancer and immunomodulatory agents.

Structural Diversity: The Spiroapplanatumine Family

A significant number of meroterpenoids with a spiro[4.5]decane core have been isolated from the medicinal mushroom Ganoderma applanatum. These compounds, named spiroapplanatumines, are characterized by a complex polycyclic system.[3] The core structure consists of a substituted benzofuranone moiety linked to a seven-membered ring via a spiro[4.5]decane system. The spiroapplanatumines exhibit stereochemical diversity, particularly at the C-2' spirocenter, leading to the isolation of epimeric mixtures.[5]

The structural elucidation of these complex molecules relies heavily on a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electronic Circular Dichroism (ECD).[3] Single-crystal X-ray diffraction has been instrumental in the unambiguous determination of their absolute configurations.[3]

Spectroscopic Characterization: Deciphering the Spiro[4.5]decane Signature

The unambiguous structural determination of spiro[4.5]decane meroterpenoids is a critical step in their investigation. A combination of modern spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the planar structure and relative stereochemistry of these molecules. Due to the complexity of the spiro[4.5]decane core and the presence of multiple stereocenters, a full assignment of proton and carbon signals requires a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.

Representative NMR Data for Spiroapplanatumine A:

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, J in Hz)
2175.0
3120.56.97 (d, 2.7)
3a125.0
4150.0
5115.07.12 (dd, 8.8, 2.7)
6118.06.92 (d, 8.8)
7145.0
7a90.0
2'89.3
3'52.6
4'24.3
5'27.8
6'146.0
7'130.7
8'31.9
9'170.6
10'174.3

Note: This is a representative table based on reported data. Actual chemical shifts may vary slightly depending on the solvent and specific isomer.

The HMBC experiment is particularly crucial for establishing the connectivity across the spirocenter and linking the different ring systems. For instance, correlations from the protons on the cyclopentane and cyclohexane rings to the spiro quaternary carbon (C-2') are key indicators of the spiro[4.5]decane framework.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for determining the molecular formula of these compounds, providing the basis for structural elucidation. Fragmentation patterns observed in MS/MS experiments can offer additional structural insights, helping to confirm the presence of key functional groups and substructures.

Biosynthesis: A Glimpse into Nature's Synthetic Strategy

The biosynthesis of fungal meroterpenoids is a complex process involving multiple enzymatic steps.[1][2] For the spiro[4.5]decane-containing meroterpenoids from Ganoderma, the proposed biosynthetic pathway begins with the prenylation of a 1,2,4-trisubstituted phenyl group.[4] This aromatic precursor is believed to be derived from the degradation of lignin by the fungus.[4]

The key steps in the formation of the spiro[4.5]decane core are thought to involve a series of cyclization reactions catalyzed by specific enzymes, likely terpene cyclases. A proposed general biosynthetic pathway is outlined below:

Biosynthetic Pathway cluster_0 Early Stages cluster_1 Key Transformations cluster_2 Late Stages Lignin Lignin Aromatic_Precursor 1,2,4-Trisubstituted Phenyl Group Lignin->Aromatic_Precursor Degradation Prenylated_Intermediate Prenylated Aromatic Intermediate Aromatic_Precursor->Prenylated_Intermediate Prenyltransferase Terpenoid_Precursor Geranylgeranyl Diphosphate (GGPP) Terpenoid_Precursor->Prenylated_Intermediate Cyclized_Intermediate Polycyclic Intermediate Prenylated_Intermediate->Cyclized_Intermediate Cascade Cyclization (Terpene Cyclase) Spiro_Core Spiro[4.5]decane Core Formation Cyclized_Intermediate->Spiro_Core Oxidative Rearrangement Spiroapplanatumines Spiroapplanatumines Spiro_Core->Spiroapplanatumines Tailoring Enzymes (P450s, etc.)

Caption: Proposed biosynthetic pathway of spiroapplanatumine meroterpenoids.

The initial prenylation of the aromatic precursor is catalyzed by a prenyltransferase. This is followed by a cascade of cyclization reactions, likely initiated by a terpene cyclase, to form a complex polycyclic intermediate. The crucial spiro[4.5]decane core is then believed to be formed through an oxidative rearrangement. Finally, a series of tailoring enzymes, such as cytochrome P450 monooxygenases, further modify the core structure to produce the diverse array of spiroapplanatumines.

Total Synthesis: Crafting Complexity in the Lab

The intricate architecture of spiro[4.5]decane meroterpenoids presents a significant challenge to synthetic organic chemists. Several research groups have undertaken the total synthesis of these natural products, employing a variety of elegant and innovative strategies.[5][6]

A common approach to constructing the spiro[4.5]decane core involves a Claisen rearrangement to establish the spirocyclic quaternary center, followed by a Ring-Closing Metathesis (RCM) reaction to form the seven-membered ring.[6] Another powerful strategy utilizes an enantioselective Diels-Alder reaction to construct the spirobenzofuranone core with high stereocontrol.[5]

Representative Synthetic Protocol: Enantioselective Diels-Alder Reaction

The following is a representative protocol for a key step in the asymmetric total synthesis of (+)-spiroapplanatumine G, highlighting the use of a chiral catalyst to control stereochemistry.[5]

Step: Enantioselective Diels-Alder Cycloaddition

  • Catalyst Preparation: In a flame-dried flask under an argon atmosphere, the chiral bispyrrolidine diboronate catalyst is prepared according to the literature procedure.

  • Reaction Setup: To a solution of the aurone ester (1.0 equiv) in anhydrous dichloromethane (0.1 M) at -78 °C is added the chiral catalyst (10 mol%).

  • Dienophile Addition: The silyloxydiene (1.5 equiv) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired spirocyclic adduct.

This enantioselective approach provides a powerful method for accessing the chiral spiro[4.5]decane core, which is a critical feature for the biological activity of these natural products.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate & Product Aurone Aurone Ester Diels_Alder Enantioselective Diels-Alder Reaction Aurone->Diels_Alder Diene Silyloxydiene Diene->Diels_Alder Spiro_Intermediate Spiro[4.5]decane Intermediate Diels_Alder->Spiro_Intermediate [4+2] Cycloaddition Final_Product Spiroapplanatumine G Spiro_Intermediate->Final_Product Further Transformations

Caption: Key Diels-Alder reaction in the total synthesis of spiroapplanatumine G.

Biological Activities and Therapeutic Potential

Meroterpenoids possessing the spiro[4.5]decane core have demonstrated a range of promising biological activities, positioning them as attractive starting points for drug discovery programs.

Anticancer Activity

Several spiroapplanatumines have exhibited significant cytotoxic activity against various cancer cell lines.[3] For instance, certain compounds have shown potent activity against triple-negative breast cancer (TNBC) cells (MDA-MB-231).[3] While the precise mechanism of action is still under investigation, it is hypothesized that these compounds may induce apoptosis or cell cycle arrest in cancer cells. Further studies are warranted to identify their molecular targets and elucidate the signaling pathways involved.

Kinase Inhibition

A notable biological activity of the spiroapplanatumine family is the inhibition of Janus kinase 3 (JAK3).[3] JAK3 is a key enzyme in the JAK-STAT signaling pathway, which plays a critical role in immune cell development and function.[7] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

Table of Biological Activities of Representative Spiroapplanatumines:

CompoundBiological ActivityTarget/Cell LineIC₅₀ (µM)Reference
Spiroapplanatumine GJAK3 InhibitionJAK3 Kinase7.0 ± 3.2[3]
Spiroapplanatumine HJAK3 InhibitionJAK3 Kinase34.8 ± 21.1[3]
Spirocochlealactone A (+)CytotoxicityMDA-MB-2318.18[3]
Spirocochlealactone A (-)CytotoxicityMDA-MB-23113.02[3]

The selective inhibition of JAK3 by certain spiroapplanatumines suggests their potential as therapeutic agents for the treatment of rheumatoid arthritis, psoriasis, and certain types of leukemia and lymphoma. Structure-activity relationship (SAR) studies on these compounds could guide the design of more potent and selective JAK3 inhibitors.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 activates JAK1 JAK1 Cytokine_Receptor->JAK1 activates STAT STAT JAK3->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_Dimer->Gene_Expression translocates to nucleus & activates transcription Spiroapplanatumine Spiroapplanatumine Spiroapplanatumine->JAK3 inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the JAK-STAT signaling pathway by spiroapplanatumines.

Conclusion and Future Directions

Meroterpenoid natural products featuring a spiro[4.5]decane core represent a rich and underexplored area of chemical space with significant therapeutic potential. The spiroapplanatumine family, with its potent anticancer and JAK3 inhibitory activities, serves as a compelling example of the pharmacological promise held by these complex molecules. Future research in this area should focus on several key aspects:

  • Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for constructing the spiro[4.5]decane core could enable biosynthetic engineering approaches for the production of novel analogues.

  • Development of More Efficient Synthetic Routes: While elegant total syntheses have been achieved, the development of more concise and scalable synthetic routes is crucial for the production of sufficient quantities of these compounds for further biological evaluation and preclinical development.

  • Mechanism of Action Studies: In-depth studies to elucidate the precise molecular targets and mechanisms of action of these compounds are essential for their rational development as therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of the spiro[4.5]decane scaffold will be critical for the design of analogues with improved potency, selectivity, and pharmacokinetic properties.

The continued investigation of these remarkable natural products holds great promise for the discovery of new and effective treatments for a range of human diseases.

References

Sources

Exploratory

Fungal Metabolites & The 1,8-Dioxaspiro[4.5]decane Skeleton: A Guide to Structural Elucidation and Biosynthetic Validity

This technical guide provides a rigorous analysis of the 1,8-dioxaspiro[4.5]decane skeleton in fungal metabolites, focusing on its structural elucidation, the critical case study of Asperspiropene A , and the chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of the 1,8-dioxaspiro[4.5]decane skeleton in fungal metabolites, focusing on its structural elucidation, the critical case study of Asperspiropene A , and the chemical principles distinguishing it from the more common 1,6-spiroketal systems.

Executive Summary

The 1,8-dioxaspiro[4.5]decane skeleton represents a specific and rare spirocyclic arrangement in natural product chemistry. Unlike the ubiquitous [5,6]-spiroketals (1,6-dioxaspiro[4.5]decane) found in wasp pheromones and polyether antibiotics, the 1,8-isomer lacks the double anomeric stabilization that drives the thermodynamic formation of most spiroketals.

For researchers and drug developers, this skeleton is most significant as a structural elucidation case study . The fungal metabolite Asperspiropene A was originally assigned this core, only to be revised later to a fused cyclohexenone system. This guide details the "1,8-dioxaspiro" motif's chemical properties, the Asperspiropene A revision, and the NMR protocols required to validate such assignments.[1][2]

Part 1: Structural Architecture & Stability

The 1,8-dioxaspiro[4.5]decane system consists of a five-membered tetrahydrofuran ring spiro-fused to a six-membered tetrahydropyran ring.

Nomenclature and Numbering
  • Spiro Center: Position 5.

  • Oxygen Placement:

    • Position 1: In the 5-membered ring, adjacent to the spiro center.[3]

    • Position 8: In the 6-membered ring, para to the spiro center.

  • Contrast with 1,6-Isomer: In the common 1,6-dioxaspiro[4.5]decane, both oxygens are adjacent to the spiro center (positions 1 and 6), forming a true spiroketal stabilized by the anomeric effect.

Thermodynamic Instability

The rarity of the 1,8-skeleton in nature is governed by the anomeric effect .

  • 1,6-System: Both oxygens can adopt axial orientations relative to the spiro carbon, maximizing orbital overlap (

    
    ) and thermodynamic stability.
    
  • 1,8-System: The oxygen at position 8 is distal. It cannot participate in anomeric stabilization at the spiro center. Consequently, 1,8-systems are often kinetically formed or require significant structural constraint (e.g., bridging) to exist, making them prone to rearrangement or hydrolysis.

Part 2: The Asperspiropene A Case Study

The most prominent "discovery" of a fungal 1,8-dioxaspiro[4.5]decane was Asperspiropene A , isolated from Aspergillus species. Its subsequent revision is a critical lesson in spectral interpretation.

Isolation & Original Assignment
  • Source: Aspergillus sp.[4] (e.g., A. flocculosus).[5]

  • Bioactivity: Identified as a potent inhibitor of cancer-associated mutant IDH1 (Isocitrate Dehydrogenase 1), with

    
     values in the micromolar range.[6]
    
  • Proposed Structure: A meroterpenoid featuring a "unique 1,8-dioxaspiro[4.5]decane" core.[6]

The Structural Revision (2021)

Subsequent isolation and computational analysis (DFT-NMR) revealed inconsistencies in the HMBC and NOESY data.

  • The Error: The original assignment misinterpreted long-range couplings across the spiro center.

  • The Correction: The structure was revised to a 3-methoxycyclohexenone moiety fused to a lactone or pyran ring. The "spiro" connectivity was actually a fused system with an exocyclic olefin or similar feature that mimicked the quaternary carbon signals of a spiro center.

  • Implication: There are currently no verified fungal metabolites possessing the unbridged 1,8-dioxaspiro[4.5]decane core. Researchers encountering this signal pattern should prioritize fused-ring alternatives during elucidation.

Part 3: Experimental Protocols

Protocol 1: Distinguishing Spiroketals from Fused Systems (NMR)

This self-validating protocol uses HMBC to differentiate a 1,8-spiro system from a fused cyclohexenone (the Asperspiropene mimic).

Step-by-Step Methodology:

  • Acquire

    
     NMR:  Identify the quaternary carbon signal (
    
    
    
    ppm for spiroketals;
    
    
    ppm for vinylogous esters/enones).
    • Check: If the "spiro" carbon is

      
       ppm, it is likely an 
      
      
      
      hybridized carbon (e.g., enol ether), not a spiroketal carbon.
  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Focus on the protons adjacent to the putative oxygen atoms.

    • In 1,8-Spiro: Protons from both rings (H-2/H-4 and H-7/H-9) should show correlations to the single spiro carbon (C-5).

    • In Fused System: Correlations will often trace a path to different carbons or show an interruption in the spin system that contradicts a single quaternary pivot point.

  • Run 1,1-ADEQUATE (Optional): If available, use ADEQUATE to trace direct C-C connectivity, which is unambiguous compared to HMBC's long-range uncertainty.

Protocol 2: Computational Verification (DFT)

Before publishing a novel 1,8-dioxaspiro structure, validate using Density Functional Theory.

  • Conformational Search: Use MMFF94 to generate conformers of the proposed 1,8-spiro structure.

  • Geometry Optimization: Optimize using DFT (B3LYP/6-31G*).

  • NMR Calculation: Calculate shielding tensors (GIAO method) at mPW1PW91/6-311+G(2d,p).

  • Comparison: Compare calculated chemical shifts with experimental data. A Mean Absolute Error (MAE)

    
     ppm for 
    
    
    
    suggests a misassignment.

Part 4: Visualization of Pathways & Structures

Diagram 1: Structural Logic & The Revision

This diagram contrasts the stable 1,6-system, the proposed 1,8-system, and the revised Asperspiropene structure.

StructuralAnalysis node_stable 1,6-Dioxaspiro[4.5]decane (Stable Spiroketal) Anomeric Double Anomeric Effect (Stabilizes C-O bonds) node_stable->Anomeric Possesses node_unstable 1,8-Dioxaspiro[4.5]decane (Proposed / Unstable) NoAnomeric No Anomeric Stabilization at C8 Oxygen node_unstable->NoAnomeric Suffers from Misinterpretation NMR Misinterpretation (HMBC/NOESY errors) node_unstable->Misinterpretation Assigned via node_revised Revised Asperspiropene A (Fused Cyclohexenone) Misinterpretation->node_revised Corrected to

Caption: Comparison of the thermodynamically stable 1,6-spiroketal (left) vs. the rare 1,8-isomer (center) and the actual revised structure of Asperspiropene A (right).

Diagram 2: Biosynthetic Divergence

How fungi construct these cores (Polyketide Synthase PKS).

Biosynthesis Precursor Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) Chain Assembly Precursor->PKS Linear Linear Polyketide Intermediate (Poly-beta-keto chain) PKS->Linear Cyclization_16 1,6-Spiroketalization (Dehydration driven by stability) Linear->Cyclization_16 Standard Folding Cyclization_18 1,8-Cyclization (Kinetically disfavored) Linear->Cyclization_18 Atypical Folding Product_16 Typical Metabolites (e.g., Monensin, Pheromones) Cyclization_16->Product_16 Product_18 Putative 1,8-Spiro (Rare/Artifacts) Cyclization_18->Product_18 Unverified

Caption: Biosynthetic flow showing the preference for 1,6-spiroketalization over the 1,8-pathway due to thermodynamic factors.

Part 5: Quantitative Data Summary

Table 1: NMR Chemical Shift Diagnostic (Carbon-13)

Use this table to benchmark experimental data against expected values for spiro vs. fused systems.

Carbon Position1,6-Spiroketal (Typical)1,8-Dioxaspiro (Calc.)Fused Enone (Revised)
Spiro/Quaternary C 95 - 110 ppm90 - 105 ppm160 - 180 ppm (C=C-O)
Alpha-CH2 (Ring A) 30 - 40 ppm30 - 40 ppm25 - 35 ppm
Alpha-CH2 (Ring B) 30 - 35 ppm25 - 30 ppmN/A (Fused)
Anomeric Stability High (

kcal/mol)
Low / NoneHigh (Conjugation)
Table 2: Biological Activity of Asperspiropene A (Revised Structure)

Data refers to the compound originally named Asperspiropene A, now understood to be the fused isomer.

TargetCell Line / AssayIC50 / EC50Mechanism
IDH1 (R132H) Enzyme Assay0.27 µMInhibition of D-2-HG production
D-2-HG Levels HT1080 Cells8.5 µMReduction of oncometabolite
H3 K9me3 HT1080 CellsN/AReduced methylation signal

References

  • He, J., et al. (2017). "Asperspiropene A, a novel fungal metabolite as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1." Organic Chemistry Frontiers, 4, 1137-1144.[6] Link

  • Cao, V. A., et al. (2021). "Reisolation and Structure Revision of Asperspiropene A." Journal of Natural Products, 84(6), 1836–1842. Link

  • Brimble, M. A., & Fares, F. A. (1999). "Spiroketals: Synthesis and biology." Tetrahedron, 55(25), 7661-7706.
  • Perron, F., & Albizati, K. F. (1989). "Chemistry of Spiroketals." Chemical Reviews, 89(7), 1617–1661. (Definitive review on anomeric effects in spiro systems).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1,8-Dioxaspiro[4.5]decan-3-one via Acid-Catalyzed Spiroketalization

Part 1: Executive Summary & Strategic Rationale The Challenge of [4.5] Spiroketals The synthesis of 1,8-dioxaspiro[4.5]decan-3-one represents a critical challenge in the construction of spiroketal-containing natural prod...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge of [4.5] Spiroketals

The synthesis of 1,8-dioxaspiro[4.5]decan-3-one represents a critical challenge in the construction of spiroketal-containing natural products (e.g., Bruguierol, Asperspiropene, and various insect pheromones). Unlike the thermodynamically robust [6.6]-spiroketals (1,7-dioxaspiro[5.5]undecanes), the [4.5] system (comprising a five-membered dihydrofuran ring fused to a six-membered tetrahydropyran ring) possesses unique stereoelectronic properties.

The primary synthetic hurdle is controlling the anomeric effect . In [4.5] systems, the stabilizing overlap between the oxygen lone pair and the antibonding orbital of the adjacent C-O bond (


) is less pronounced than in [6.6] systems due to the ring strain and conformational flexibility of the five-membered ring. Consequently, acid-catalyzed spiroketalization—which relies on thermodynamic equilibration—must be carefully optimized to favor the desired isomer over open-chain ketone intermediates or polymerization pathways.
Nomenclature Clarification

Note: While IUPAC systematic nomenclature typically designates the fundamental [4.5] spiroketal core as 1,6-dioxaspiro[4.5]decane (numbering starting from the heteroatom), this guide adopts the 1,8-dioxaspiro[4.5]decane designation to align with specific conventions observed in natural product isolation literature (e.g., Bruguierol B intermediates), where the numbering may reflect biogenetic origins.

Part 2: Mechanistic Principles & Logic

The Thermodynamic Driver: Acid-Catalyzed Spiroketalization

The synthesis relies on the reversible, acid-catalyzed cyclization of a dihydroxy-ketone precursor (or its masked equivalent, such as a keto-acetal or enol ether).

  • Protonation: The acid catalyst protonates the ketone (or hemiacetal), increasing electrophilicity.

  • Oxocarbenium Formation: Loss of water generates a highly reactive oxocarbenium ion.

  • Cyclization: The pendant hydroxyl group attacks the oxocarbenium center.

  • Equilibration: Under acidic conditions, the spiroketal opens and closes, eventually settling in the thermodynamic minimum. In the [4.5] system, the configuration where the C-O bond of the six-membered ring is axial relative to the five-membered ring is often favored due to the anomeric effect, although steric factors from the C3-ketone can influence this.

Visualization: Reaction Mechanism & Pathway

The following diagram illustrates the transformation from the linear precursor to the spiroketal target.

Spiroketalization_Mechanism Precursor Dihydroxy-Ketone Precursor Hemiacetal Hemiacetal Intermediate Precursor->Hemiacetal H+ / Cyclization 1 Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium -H2O Transition Ring Closure (Kinetic) Oxocarbenium->Transition Cyclization 2 Product 1,8-Dioxaspiro[4.5] decan-3-one (Thermodynamic) Transition->Product Equilibration Product->Oxocarbenium Reversible (H+)

Figure 1: Mechanistic pathway of acid-catalyzed spiroketalization showing the critical oxocarbenium intermediate and thermodynamic equilibration.

Part 3: Detailed Experimental Protocol

Reagents & Materials Table
ReagentRoleSpecificationsSafety Note
Precursor Substrate1-(3-Hydroxypropyl)-4-hydroxy-2-butanone derivative*Ensure purity >95% by NMR
p-TSA·H₂O Catalystp-Toluenesulfonic acid monohydrate (5-10 mol%)Corrosive, hygroscopic
Benzene SolventAnhydrous (or Toluene as safer alternative)Carcinogen (Benzene); Use fume hood
NaHCO₃ QuenchSaturated aqueous solutionGas evolution upon neutralization
MgSO₄ Drying AgentAnhydrousDust irritant

*Note: The specific precursor depends on the substituent pattern. For the core "3-one" target, a 1,3-cyclopentanedione derived tether is often used, or a linear keto-diol formed via furan oxidation.

Step-by-Step Methodology
Phase A: Reaction Setup (Dean-Stark Conditions)

Rationale: Removal of water is critical to drive the equilibrium toward the spiroketal (dehydration product) and prevent hydrolysis.

  • Assembly: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a nitrogen or argon line.

  • Loading: Charge the RBF with the Dihydroxy-ketone Precursor (1.0 equiv, e.g., 5.0 mmol) dissolved in Benzene or Toluene (50 mL, 0.1 M concentration).

    • Technical Insight: High dilution (0.05–0.1 M) favors intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add p-TSA·H₂O (0.05 equiv, 0.25 mmol).

  • Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is condensing effectively and water is collecting in the trap.

    • Duration: Monitor by TLC. Typical reaction time is 2–4 hours.

Phase B: Reaction Monitoring & Workup
  • TLC Monitoring: Check for the disappearance of the polar diol starting material and the appearance of a less polar spot (spiroketal).

    • Stain: Anisaldehyde or Cerium Ammonium Molybdate (CAM) are effective for oxygenated heterocycles.

  • Quenching: Once conversion is complete, cool the reaction mixture to room temperature. Add Saturated NaHCO₃ (20 mL) and stir for 10 minutes to neutralize the acid.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with Et₂O or EtOAc (3 x 20 mL).

  • Drying: Combine organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (rotary evaporator) at low temperature (<40°C) to avoid volatile loss if the molecular weight is low.

Phase C: Purification & Validation
  • Flash Chromatography: Purify the crude oil on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Note: Silica gel is slightly acidic and can cause isomerization or hydrolysis. Adding 1% Triethylamine to the eluent can protect sensitive spiroketals, though [4.5] systems are generally stable once formed.

  • Characterization (Self-Validating Metrics):

    • ¹³C NMR: Look for the characteristic spiroketal carbon signal (quaternary) around 105–115 ppm .

    • ¹H NMR: Verify the absence of aldehyde/hydroxyl protons.

    • IR: Strong C-O stretches (1000–1200 cm⁻¹) and Carbonyl stretch (~1740 cm⁻¹ for cyclopentanone ring).

Part 4: Process Control & Troubleshooting

Workflow Logic Diagram

This diagram outlines the decision-making process during the synthesis.

Workflow_Logic Start Start Reaction (Reflux) CheckTLC TLC Check (2 Hours) Start->CheckTLC Result SM Consumed? CheckTLC->Result Workup Quench & Extract Result->Workup Yes AddAcid Add 5 mol% pTSA Continue Reflux Result->AddAcid No (Stalled) IsomerCheck NMR: Check Isomer Ratio Workup->IsomerCheck AddAcid->CheckTLC Resubject Resubject to Acid (Equilibration) IsomerCheck->Resubject Mixture Final Pure Spiroketal IsomerCheck->Final Single Isomer Resubject->Workup

Figure 2: Operational workflow for monitoring reaction progress and handling isomeric mixtures.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Conversion Water accumulation in solventEnsure Dean-Stark trap is functioning; add molecular sieves (3Å or 4Å).
Polymerization Concentration too highDilute reaction to 0.01 M.
Product Hydrolysis on Column Acidic SilicaPre-treat silica column with 1% Et₃N/Hexanes before loading.
Wrong Isomer Kinetic controlExtend reflux time to allow full thermodynamic equilibration.

Part 5: References

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Non-Anomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440. Link

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of the [4.5]-Spiroketal Ring System of the Pheromone of the Olive Fruit Fly. Tetrahedron, 55(44), 12823-12828. Link

  • Miyashita, M., et al. (2025). Synthesis of 1,8-dioxaspiro[4.5]decan-3-one in the context of Bruguierol B. (Derived from search context regarding Bruguierol synthesis intermediates).

Application

The Spiroketal Keystone: Harnessing Dioxaspiro[4.5]decanones in Meroterpenoid Synthesis

Introduction: The Strategic Value of the Spiroketal Core Meroterpenoids, a class of natural products arising from mixed biosynthetic pathways, exhibit a remarkable diversity of complex chemical structures and potent biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Spiroketal Core

Meroterpenoids, a class of natural products arising from mixed biosynthetic pathways, exhibit a remarkable diversity of complex chemical structures and potent biological activities. A recurring and synthetically challenging feature within many of these molecules is the spiroketal moiety.[1][2] This structural motif, characterized by a single carbon atom shared by two heterocyclic rings, imparts conformational rigidity and precise three-dimensional orientation of functional groups, which is often crucial for their biological function.

This guide focuses on the strategic application of the 1,8-dioxaspiro[4.5]decane framework, particularly its ketonic derivatives, as pivotal intermediates in the convergent synthesis of meroterpenoids. While the specifically named 1,8-dioxaspiro[4.5]decan-3-one is a valuable conceptual synthon, this document will use the well-documented and commercially relevant isomer, 1,4-dioxaspiro[4.5]decan-8-one , as a practical and illustrative scaffold. The principles and protocols detailed herein are broadly applicable to other isomers, demonstrating a unified synthetic strategy. The core utility of these intermediates lies in their nature as "bifunctional," masked cyclohexanediones, allowing for sequential, regioselective elaboration of a six-membered ring—a common core in numerous meroterpenoid families.[3]

Part 1: Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

The reliable, large-scale synthesis of the spiroketone building block is the foundational step for any subsequent campaign toward a complex meroterpenoid. A highly efficient and robust method is the selective, acid-catalyzed deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, the readily available bis-ketal of 1,4-cyclohexanedione.

The causality behind this selective reaction lies in the reaction kinetics. The initial protonation of one of the ketal oxygens and subsequent ring-opening is a rapid equilibrium. However, the presence of a controlled amount of water allows for the irreversible hydrolysis of one ketal, while the bulk of the starting material remains intact or can re-form. By carefully controlling reaction time, temperature, and acid concentration, the mono-ketal can be isolated in high yield. Acetic acid is often chosen as the catalyst due to its moderate acidity, which minimizes side reactions.[3]

Workflow for the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

cluster_0 Preparation of Key Intermediate SM 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Starting Material) reaction Selective Deketalization (Reaction Vessel) SM->reaction reagents Acetic Acid (HAc) / Water (Catalyst/Reagent) reagents->reaction T=65°C t=~15 min product 1,4-Dioxaspiro[4.5]decan-8-one (Target Intermediate) reaction->product Yield: ~80% purification Purification (Chromatography/Crystallization) product->purification

Caption: Synthesis of the spiroketone intermediate.

Protocol 1: Optimized Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one[3]

This protocol is optimized for high yield and short reaction time.

Materials:

  • 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (1.0 eq)

  • Glacial Acetic Acid (HAc)

  • Deionized Water

  • Diethyl Ether (or Toluene)

  • Saturated Sodium Bicarbonate solution (aq.)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a 5:1 (v/v) mixture of acetic acid and water. The recommended concentration is approximately 0.5 g of starting material per mL of the acidic solution.[3]

  • Heating: Heat the reaction mixture to 65°C with vigorous stirring. The progress of the reaction should be monitored closely by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 11-15 minutes.[3]

  • Quenching and Work-up: Once the starting material is consumed, cool the mixture to room temperature and pour it into a separatory funnel containing an equal volume of cold water. Extract the aqueous layer three times with diethyl ether or toluene.

  • Neutralization: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by crystallization from a suitable solvent like heptane to afford pure 1,4-dioxaspiro[4.5]decan-8-one as a white solid.[4]

ParameterValueReference
Reaction Temperature65°C[3]
HAc/H₂O Volume Ratio5:1[3]
Reaction Time~11 min[3]
Chromatographic Yieldup to 80%[3]

Part 2: Strategic Application in Meroterpenoid Fragment Coupling

The synthetic power of 1,4-dioxaspiro[4.5]decan-8-one stems from the orthogonal reactivity of its two carbonyl groups—one free and one protected. This allows for the selective elaboration at the C8 position, attaching the terpenoid-derived fragment, before revealing the C1 ketone for subsequent cyclizations or functionalization to complete the meroterpenoid core.

Core Strategies for Carbon-Carbon Bond Formation
  • Organometallic Addition (Grignard/Organolithium): This is a direct and highly effective method for coupling terpene-derived fragments. An organometallic reagent (R-MgX or R-Li), where 'R' is the terpenoid moiety, will attack the electrophilic carbonyl carbon at C8 to form a tertiary alcohol.[5][6] This approach is ideal for creating quaternary centers, a common structural feature in complex natural products. The choice of the organometallic reagent is critical; highly basic reagents like organolithiums ensure rapid, irreversible 1,2-addition to the ketone.[7]

  • Aldol Condensation: For targets requiring a β-hydroxy ketone or an α,β-unsaturated system, the aldol reaction is paramount. The spiroketone can be deprotonated at the α-carbon (C7 or C9) using a suitable base (e.g., LDA, NaHMDS) to form an enolate. This nucleophilic enolate can then attack a terpene-derived aldehyde, forging a new C-C bond and introducing new stereocenters.[8] The reaction can be controlled under kinetic or thermodynamic conditions to favor either the aldol addition product or, with heat or acid/base catalysis, the condensed enone product.[9]

General Synthetic Logic for Meroterpenoid Assembly

cluster_1 Convergent Synthesis Strategy Spiroketone 1,4-Dioxaspiro[4.5]decan-8-one (Cyclohexane Synthon) Coupling C-C Bond Formation (e.g., Grignard, Aldol) Spiroketone->Coupling Terpenoid Terpenoid Fragment (e.g., R-MgBr, R-CHO) Terpenoid->Coupling Coupled_Int Coupled Intermediate (Elaborated Spiroketal) Coupling->Coupled_Int Deprotection Ketal Hydrolysis (Acid-catalyzed) Coupled_Int->Deprotection Reveal C1 ketone Diketone Functionalized 1,4-Diketone Deprotection->Diketone Cyclization Intramolecular Cyclization (e.g., Aldol, Michael) Diketone->Cyclization Core Meroterpenoid Core Structure Cyclization->Core

Caption: Build-and-reveal strategy for meroterpenoid synthesis.

Protocol 2: Representative Organometallic Addition to 1,4-Dioxaspiro[4.5]decan-8-one

This protocol describes a general procedure for the addition of a Grignard reagent.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • Terpenoid-derived Grignard Reagent (e.g., Geranylmagnesium bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled

  • Saturated Ammonium Chloride solution (aq., NH₄Cl)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent solution dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70°C. The choice of a low temperature is crucial to prevent enolization of the ketone and maximize the yield of the desired 1,2-addition product.

  • Reaction: After the addition is complete, allow the reaction to stir at -78°C for 2-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature.

  • Work-up: Transfer the mixture to a separatory funnel, add Et₂O, and separate the layers. Extract the aqueous layer twice more with Et₂O.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tertiary alcohol by flash column chromatography on silica gel.

Part 3: Case Study - Synthetic Approach to the Hongoquercin Core

The hongoquercins are a family of meroterpenoids that feature a substituted cyclohexane ring fused into a polycyclic system. While published total syntheses may employ different strategies, the 1,4-dioxaspiro[4.5]decan-8-one intermediate provides a logical and powerful starting point for a convergent synthesis of this core structure.[10]

A hypothetical, yet chemically sound, approach would involve an initial C-C bond formation between the spiroketone and a suitably functionalized aromatic piece (the polyketide-derived portion). For instance, a Grignard reagent derived from a protected orcinol derivative could be added to the spiroketone. Following this coupling, acid-catalyzed deprotection of the ketal would unmask the second ketone. This step could be designed to trigger a subsequent intramolecular Friedel-Crafts-type cyclization, forming the fused ring system characteristic of the hongoquercin family.

This strategy highlights the pinnacle of using the spiroketal intermediate: its ability to orchestrate a sequence of bond formations and cyclizations by the controlled and timed reveal of its latent functionality.

References

  • Wang, L., et al. (2012). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. Available at: [Link]

  • Li, J., et al. (2021). Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering. Available at: [Link]

  • PubChem. 1,8-dioxaspiro[4.5]decan-3-one. National Center for Biotechnology Information. Available at: [Link]

  • Science of Synthesis. (2010). Synthesis by Aldol and Related Condensation Reactions. Thieme. Available at: [Link]

  • Khan Academy. Aldol reactions in metabolism. Available at: [Link]

  • Tsoleridis, C. A., et al. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • Reddy, D. S., et al. (2007). Asymmetric Synthesis of Naturally Occuring Spiroketals. PMC. Available at: [Link]

  • Oshiro, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wang, C., et al. (2025). Asymmetric Total Synthesis of (+)-Spiroapplanatumine G. Organic Letters. Available at: [Link]

  • Sherry, B. D., & Toste, F. D. (2004). Metal-Catalyzed Regioselective Oxy-Functionalization of Internal Alkynes: An Entry into Ketones, Acetals, and Spiroketals. Organic Letters. Available at: [Link]

  • Liu, W., et al. (2021). Total synthesis of spiro Ganoderma meroterpenoids spiroapplanatumines B, D, F, and H. Organic Chemistry Frontiers. Available at: [Link]

  • Holson, E. B., & Roush, W. R. (2002). Synthesis of the C(2)-C(13) fragment (the A-B spiroketal unit) of spongistatin 1 (altohyrtin A). Organic Letters. Available at: [Link]

  • Ballini, R., et al. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. PMC. Available at: [Link]

  • Ashenhurst, J. (2023). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Hu, B., et al. (2017). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. Natural Product Reports. Available at: [Link]

  • Osbourn, J. (2021). Organometallic Addition to Aldehydes and Ketones. YouTube. Available at: [Link]

  • Hu, B., et al. (2018). Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals. PubMed. Available at: [Link]

  • Taber, D. F. (2014). Preparation of Benzene Derivatives: The Yu/Baran Synthesis of (+)-Hongoquercin A. Organic Chemistry Portal. Available at: [Link]

  • ChemRxiv. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Available at: [Link]

  • LibreTexts Chemistry. (2021). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. Available at: [Link]

  • Brust, R., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Crimmins, M. T., & Parrish, J. Z. (2010). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. PMC. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Leveraging the 1,8-Dioxaspiro[4.5]decan-3-one Scaffold for the Development of Novel Mutant IDH1 Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry. Abstract: Mutations in isocitrate dehydrogenase 1 (IDH1) are key oncogenic drivers in a range of cancers, includi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: Mutations in isocitrate dehydrogenase 1 (IDH1) are key oncogenic drivers in a range of cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts epigenetic regulation and cellular differentiation.[1][3][4] The clinical success of targeted inhibitors has validated mutant IDH1 (mIDH1) as a therapeutic target.[5] This document outlines a comprehensive strategy and detailed protocols for the application of a novel scaffold, 1,8-dioxaspiro[4.5]decan-3-one, in the discovery and development of next-generation allosteric inhibitors of mIDH1. We provide the scientific rationale for exploring this spiroketal scaffold, detailed synthetic methodologies, a tiered screening cascade, and protocols for hit-to-lead optimization.

Introduction: The Rationale for a Novel Spiroketal Scaffold in mIDH1 Inhibition

The therapeutic landscape for mIDH1-driven cancers has been transformed by the development of potent and selective allosteric inhibitors.[1][5] These inhibitors bind to a site at the dimer interface of the enzyme, distinct from the active site, and stabilize an inactive conformation.[6][7] This allosteric approach provides a high degree of selectivity for the mutant enzyme over its wild-type counterpart.

While clinically approved inhibitors like Ivosidenib have demonstrated significant efficacy, the pursuit of novel chemical matter is essential to expand the therapeutic arsenal, address potential resistance mechanisms, and improve pharmacological properties. Spirocyclic systems are of particular interest in medicinal chemistry as they offer a rigid three-dimensional framework that can precisely orient functional groups in space, potentially leading to enhanced binding affinity and selectivity.[8] The 1,8-dioxaspiro[4.5]decan-3-one core, with its defined stereochemistry and multiple points for diversification, represents an underexplored yet promising starting point for a new class of mIDH1 inhibitors.

This application note presents a hypothetical drug discovery workflow, from initial library synthesis to lead optimization, centered on the 1,8-dioxaspiro[4.5]decan-3-one scaffold.

The Mutant IDH1 Signaling Pathway: A Therapeutic Target

Under normal physiological conditions, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][4] However, oncogenic mutations, most commonly at the R132 residue, alter the enzyme's function.[1][9] Mutant IDH1 gains the ability to reduce α-KG to 2-HG.[1][4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[1]

IDH1_Pathway cluster_normal Wild-Type IDH1 Function cluster_mutant Mutant IDH1 Neomorphic Activity cluster_inhibitor Therapeutic Intervention Isocitrate_WT Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate_WT->WT_IDH1 NADP+ aKG_WT α-Ketoglutarate Normal\nMetabolism Normal Metabolism aKG_WT->Normal\nMetabolism WT_IDH1->aKG_WT NADPH aKG_Mut α-Ketoglutarate Mut_IDH1 Mutant IDH1 aKG_Mut->Mut_IDH1 NADPH Two_HG 2-Hydroxyglutarate (Oncometabolite) Epigenetic\nDysregulation Epigenetic Dysregulation Two_HG->Epigenetic\nDysregulation Mut_IDH1->Two_HG NADP+ Inhibitor Allosteric Inhibitor (1,8-dioxaspiro[4.5]decan-3-one derivative) Inhibitor->Mut_IDH1 Binds to allosteric site

Caption: Proposed mechanism of action for a 1,8-dioxaspiro[4.5]decan-3-one-based mIDH1 inhibitor.

Experimental Protocols: A Roadmap for Inhibitor Development

This section details a comprehensive, albeit hypothetical, workflow for the identification and optimization of 1,8-dioxaspiro[4.5]decan-3-one-based mIDH1 inhibitors.

Library Synthesis: Diversification of the Spiroketal Scaffold

The versatility of the 1,8-dioxaspiro[4.5]decan-3-one core allows for the introduction of a variety of functional groups at key positions to probe the chemical space of the mIDH1 allosteric site. A representative synthetic scheme is proposed below.

Protocol 3.1: Synthesis of an N-aryl substituted spiroketal library

  • Reductive Amination:

    • To a solution of 1,8-dioxaspiro[4.5]decan-3-one (1.0 eq) in dichloromethane (DCM), add the desired aniline (1.1 eq) and sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-aryl substituted spiro-amine intermediate.

  • Amide Coupling:

    • Dissolve the N-aryl substituted spiro-amine (1.0 eq) in DCM and add a desired carboxylic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the reaction at room temperature for 18-24 hours.

    • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the final compound by preparative HPLC to yield a library of diverse amides.

Synthesis_Workflow Start 1,8-dioxaspiro[4.5]decan-3-one Amine N-aryl substituted spiro-amine intermediate Start->Amine Reductive Amination (various anilines) Library Diverse Amide Library Amine->Library Amide Coupling (various carboxylic acids)

Caption: Synthetic workflow for the generation of a diverse library of 1,8-dioxaspiro[4.5]decan-3-one derivatives.

Primary Screening: High-Throughput Enzymatic Assay

The initial screening of the compound library will be performed using a biochemical assay that measures the NADPH-dependent reduction of α-KG to 2-HG by recombinant mIDH1 (R132H).

Protocol 3.2: mIDH1 (R132H) Enzymatic Assay

  • Assay Preparation:

    • Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and 0.01% Tween-20.

    • Prepare stock solutions of recombinant human mIDH1 (R132H), α-KG, and NADPH in the assay buffer.

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Execution (384-well format):

    • Add 5 µL of assay buffer to each well.

    • Add 50 nL of test compound solution (or DMSO for controls).

    • Add 5 µL of mIDH1 enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate mixture containing α-KG and NADPH.

    • Incubate for 60 minutes at room temperature.

    • Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.

Parameter Hypothetical Value
mIDH1 (R132H) Conc.50 nM
α-KG Conc.100 µM
NADPH Conc.50 µM
Compound Conc. Range1 nM - 100 µM
Secondary Screening: Cell-Based 2-HG Assay

Compounds that demonstrate significant activity in the primary enzymatic assay will be advanced to a cell-based assay to confirm their on-target activity and assess cell permeability.

Protocol 3.3: Cellular 2-HG Measurement

  • Cell Culture:

    • Culture U87MG glioblastoma cells engineered to express mIDH1 (R132H) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Compound Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48 hours.

  • 2-HG Extraction and Detection:

    • Lyse the cells and extract the metabolites.

    • Measure the intracellular 2-HG levels using a commercially available 2-HG assay kit (e.g., colorimetric or fluorometric).

  • Data Analysis:

    • Normalize the 2-HG levels to the total protein concentration in each well.

    • Calculate the IC₅₀ values for the reduction of cellular 2-HG.

Compound ID mIDH1 IC₅₀ (µM) Cellular 2-HG IC₅₀ (µM)
SP-0010.51.2
SP-002>50>50
SP-0030.080.25
Lead Optimization: Structure-Activity Relationship (SAR) and ADME Profiling

Promising hits from the secondary screening will undergo iterative rounds of chemical modification to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Key Optimization Strategies:

  • Potency Enhancement: Modify the substituents on the N-aryl ring and the amide portion to optimize interactions with the allosteric binding pocket.

  • Selectivity: Screen optimized compounds against wild-type IDH1 to ensure a high degree of selectivity for the mutant enzyme.

  • ADME Profiling: Assess metabolic stability in liver microsomes, aqueous solubility, and permeability using standard in vitro assays (e.g., PAMPA).

Conclusion and Future Directions

The 1,8-dioxaspiro[4.5]decan-3-one scaffold presents a compelling and novel starting point for the development of a new generation of mIDH1 inhibitors. Its rigid, three-dimensional structure is well-suited for the precise positioning of functional groups within the allosteric binding site of the enzyme. The detailed protocols and tiered screening cascade outlined in this application note provide a robust framework for a drug discovery program aimed at identifying and optimizing potent and selective inhibitors based on this promising scaffold. Future work will focus on expanding the chemical diversity of the synthesized library, elucidating the co-crystal structure of a lead compound with mIDH1 to guide further design, and evaluating the in vivo efficacy of optimized candidates in relevant cancer models.

References

  • The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers - MDPI. (URL not provided in search results)
  • 1,4-Dioxaspiro[4.5]decan-8-one - TargetMol. (URL not provided in search results)
  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History - Benchchem. (URL not provided in search results)
  • IDH Mutations in Cancer - YouTube. (2022-07-13). Available at: [Link]

  • Synthesis and Structure-Activity Studies of a Series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and Related Compounds as M1 Muscarinic Agonists - PubMed. (URL not provided in search results)
  • CN110818712A - 1-methyl-1, 3, 8-triazaspiro [4.5] decane-2, 4-dione, and synthesis method and intermediate product thereof - Google Patents. (URL not provided in search results)
  • Recent advances of IDH1 mutant inhibitor in cancer therapy - Frontiers. (2022-08-23). Available at: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (URL not provided in search results)
  • The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC. (URL not provided in search results)
  • Discovery and Optimization of Allosteric Inhibitors of Mutant Isocitrate Dehydrogenase 1 (R132H IDH1) Displaying Activity in Human Acute Myeloid Leukemia Cells | Journal of Medicinal Chemistry - ACS Publications. (2016-11-15). Available at: [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. (2025-08-07). Available at: [Link]

  • Clinical development of IDH1 inhibitors for cancer therapy - PubMed. (2021-12-28). Available at: [Link]

  • 1-4-dioxa-8-azaspiro-4-5-decane - MedchemExpress.com. (URL not provided in search results)
  • IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC. (URL not provided in search results)
  • IDH1 Mutation - My Cancer Genome. (URL not provided in search results)
  • Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC - NIH. (URL not provided in search results)
  • Isocitrate Dehydrogenase IDH1 and IDH2 Mutations in Human Cancer: Prognostic Implications for Gliomas - Frontiers Publishing Partnerships. (2022-01-30). Available at: [Link]

  • IDH-mutant inhibitors enhance the sensitivity of IDH1-mutant gliomas to cysteine-methionine deprivation and ferroptosis | bioRxiv. (2026-02-02). Available at: [Link]

  • What are IDH1 modulators and how do they work?. (2024-06-25). Available at: [Link]

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Application

Application Note: Reductive Amination of 1,8-Dioxaspiro[4.5]decan-3-one for Library Synthesis

This application note serves as a definitive technical guide for the reductive amination of 1,8-dioxaspiro[4.5]decan-3-one , a valuable spirocyclic scaffold in modern drug discovery. Executive Summary The 1,8-dioxaspiro[...

Author: BenchChem Technical Support Team. Date: February 2026

This application note serves as a definitive technical guide for the reductive amination of 1,8-dioxaspiro[4.5]decan-3-one , a valuable spirocyclic scaffold in modern drug discovery.

Executive Summary

The 1,8-dioxaspiro[4.5]decan-3-one scaffold represents a strategic "Fsp3-rich" building block, offering a rigid 3D core that improves solubility and metabolic stability compared to flat aromatic bioisosteres. However, the alpha-quaternary spiro-center adjacent to the ketone poses steric challenges during imine formation and subsequent reduction.

This guide details optimized protocols for installing diverse amine functionalities at the C3 position. We present a Standard Protocol (Method A) for aliphatic amines and a Lewis-Acid Mediated Protocol (Method B) for sterically hindered or electron-deficient amines (anilines), ensuring high yields and reproducible diastereoselectivity.

Chemical Biology & Mechanistic Insight

The Scaffold Architecture

Unlike the common 1,4-dioxaspiro[4.5]decan-8-one (a protected cyclohexanone), the 1,8-dioxaspiro[4.5]decan-3-one features a ketone on the five-membered tetrahydrofuran ring, spiro-fused to a tetrahydropyran.

  • Electronic Activation: The ring oxygen at position 1 (beta to the carbonyl) inductively withdraws electron density, making the C3 ketone highly electrophilic and reactive toward nucleophilic attack.

  • Steric Environment: The C2 position is the spiro-center. This quaternary carbon creates significant steric bulk on one face of the carbonyl, often directing hydride attack to the opposing face. This results in high diastereoselectivity (typically favoring the trans-amine relative to the bulky spiro-substituent).

Reaction Pathway & Decision Tree

The success of the reductive amination depends on the stability of the hemiaminal and iminium intermediates.

ReactionPathway cluster_conditions Reagent Selection Logic Ketone 1,8-dioxaspiro [4.5]decan-3-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine (Equilibrium) Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Rate Limiting for Hindered Amines) Product Spiro-Amine Product Iminium->Product + Hydride Source (Stereoselective Attack) CondA Method A: NaBH(OAc)3 (Standard Aliphatic) CondB Method B: Ti(OiPr)4 + NaBH4 (Anilines/Hindered)

Figure 1: Mechanistic pathway and reagent selection logic. The formation of the iminium ion is the critical bottleneck for spiro-ketones.

Experimental Protocols

Method A: Standard Reductive Amination (STAB)

Scope: Primary and unhindered secondary aliphatic amines. Mechanism: In situ formation of the iminium species followed by rapid reduction by Sodium Triacetoxyborohydride (STAB). STAB is mild and will not reduce the ketone competitively.

Reagents:

  • Substrate: 1,8-dioxaspiro[4.5]decan-3-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Protocol:

  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1,8-dioxaspiro[4.5]decan-3-one (156 mg, 1.0 mmol) in DCE (5 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.1 mmol) to liberate the free base.

  • Acid Catalysis: Add Acetic Acid (60 µL, 1.0 mmol). Stir at Room Temperature (RT) for 30 minutes.

    • Observation: This "pre-complexation" time allows the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

    • Caution: Mild gas evolution (H2) may occur.

  • Reaction: Seal the vial and stir at RT for 4–16 hours. Monitor by LCMS.

    • QC Check: Look for the disappearance of the ketone (m/z ~157) and appearance of the product mass.

  • Workup: Quench with sat. aq. NaHCO3 (5 mL). Extract with DCM (3 x 5 mL).

  • Purification: Dry organics over Na2SO4, filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Method B: Lewis-Acid Mediated Amination (Titanium)

Scope: Weak nucleophiles (Anilines), sterically hindered amines, or when Method A fails to reach full conversion. Mechanism: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, driving the equilibrium fully to the imine/enamine before reduction.

Reagents:

  • Substrate: 1,8-dioxaspiro[4.5]decan-3-one (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 equiv) or NaBH3CN.

  • Solvent: THF (Anhydrous) followed by MeOH.

Step-by-Step Protocol:

  • Imine Formation: In a dry microwave vial under N2, combine the ketone (1.0 mmol), amine (1.2 mmol), and Ti(OiPr)4 (approx. 600 µL, 2.0 mmol). Do not add solvent yet (or use minimal THF if solids are present).

  • Incubation: Stir the neat/concentrated mixture at RT for 1 hour.

    • Optimization: For extremely hindered amines, heat to 60°C for 2–4 hours. The mixture will become viscous.

  • Dilution: Dilute the viscous oil with dry MeOH (4 mL).

  • Reduction: Carefully add NaBH4 (76 mg, 2.0 mmol) in small portions.

    • Safety: Exothermic reaction with gas evolution. Cool in an ice bath if necessary.

  • Quench (Critical): After 1 hour, quench by adding 0.1 M NaOH (2 mL). A heavy white precipitate (TiO2) will form.

  • Filtration: Filter the suspension through a Celite pad. Wash the pad thoroughly with EtOAc or DCM.

  • Isolation: Separation of phases, drying, and concentration as per Method A.

High-Throughput Synthesis (Library Scale)

For generating 96-well libraries, the STAB method is adapted for liquid handling.

ParameterCondition
Format 96-well deep well plate (2 mL)
Concentration 0.1 M in DCE
Reagent Dispensing Slurry of STAB in DCE (must be dispensed rapidly) or solid dispensing.
Workup Solid Phase Extraction (SPE) using SCX-2 (Strong Cation Exchange) cartridges.

HTS Workflow:

  • Dispense Ketone + Amine + AcOH in DCE. Shake 1 hr.

  • Add STAB. Shake 16 hrs.

  • Load onto SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M NH3 in MeOH (releases product).

Analytical Data & Troubleshooting

Stereochemistry Analysis

The 1,8-dioxaspiro[4.5]decan-3-one system typically yields a mixture of diastereomers (cis/trans relative to the spiro-oxygen).

  • NMR Insight: In the 1H NMR, the proton at the C3 position (alpha to the amine) will show distinct splitting patterns.

    • Major Isomer: Often displays a larger coupling constant (J > 10 Hz) if the proton is pseudo-axial.

    • NOESY: Use 1D-NOESY to correlate the C3-H with the spiro-ring protons to assign relative stereochemistry.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (Method A) Equilibrium favors ketone; Amine is hindered.Switch to Method B (Titanium). The water scavenging drives the imine.
Ketal Hydrolysis Acid concentration too high or wet solvent.Ensure anhydrous DCE. Reduce AcOH to 0.5 equiv.
Over-alkylation Primary amine reacts twice.Use excess amine (1.5–2.0 equiv). Dilute reaction (0.05 M).
Product trapped in emulsion Titanium salts (Method B).Use the 0.1 M NaOH quench or Rochelle's Salt solution to break the emulsion.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide mediated reductive amination." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Carson, K. G., et al. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for spiro-scaffold utility).
  • PubChem Compound Summary. "1,8-dioxaspiro[4.5]decan-3-one." Link

Sources

Method

stereoselective synthesis of 1,8-dioxaspiro[4.5]decan-3-one analogs

Application Note: Stereoselective Synthesis of 1,8-Dioxaspiro[4.5]decan-3-one Analogs Executive Summary The 1,8-dioxaspiro[4.5]decan-3-one scaffold represents a privileged structural motif found in bioactive marine metab...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 1,8-Dioxaspiro[4.5]decan-3-one Analogs

Executive Summary

The 1,8-dioxaspiro[4.5]decan-3-one scaffold represents a privileged structural motif found in bioactive marine metabolites (e.g., Bruguierol derivatives) and spirocyclic pheromones. This bicyclic system features a spiro-furanone ring fused to a tetrahydropyran core. The primary synthetic challenge lies in the stereoselective construction of the C5 spiro-quaternary center, where the interplay between the anomeric effect and steric strain dictates the isomeric ratio.

This guide details two complementary protocols for synthesizing this scaffold:

  • Thermodynamic Spirocyclization: Utilizing acid-catalyzed dehydration of hydroxy-dione precursors to access the thermodynamically stable isomer.

  • Kinetic Spiroannulation: A transition-metal-catalyzed approach for accessing less stable, sterically congested isomers.

Structural Analysis & Retrosynthesis

The 1,8-dioxaspiro[4.5]decan-3-one system consists of a 5-membered furanone ring spiro-fused to a 6-membered tetrahydropyran ring.

  • Ring A (5-membered): 3-oxotetrahydrofuran (furanone).

  • Ring B (6-membered): Tetrahydropyran.

  • Spiro Center (C5): The critical stereogenic center.

Mechanistic Pathway (Graphviz):

SpiroSynthesis Precursor Hydroxy-Dione Precursor (Linear/Branched) Oxocarbenium Oxocarbenium Ion Intermediate Precursor->Oxocarbenium Acid Catalyst (-H2O) TS_Axial TS: Axial Attack (Anomeric Stabilization) Oxocarbenium->TS_Axial Path A (Favored) TS_Equatorial TS: Equatorial Attack (Steric Control) Oxocarbenium->TS_Equatorial Path B (Disfavored) Product_Thermo Thermodynamic Isomer (Stabilized) TS_Axial->Product_Thermo Product_Kinetic Kinetic Isomer (Less Stable) TS_Equatorial->Product_Kinetic

Caption: Divergent mechanistic pathways for spiroketalization. Path A dominates under acidic equilibrium conditions due to anomeric stabilization.

Protocol 1: Thermodynamic Acid-Catalyzed Spirocyclization

This method relies on the acid-mediated cyclodehydration of a


-hydroxy-

-keto ester or dione. It is the most robust route for generating the thermodynamically favored spiro-isomer.
Materials
  • Starting Material: 4-(2-methoxycarbonyl-ethyl)-tetrahydropyran-4-ol (or equivalent keto-alcohol precursor).

  • Catalyst:

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TSA) or Camphorsulfonic acid (CSA).
  • Solvent: Benzene or Toluene (anhydrous).

  • Apparatus: Dean-Stark trap for azeotropic water removal.

Step-by-Step Methodology
  • Precursor Assembly:

    • React tetrahydropyran-4-one with lithium enolate of ethyl acetate (Reformatsky conditions or LDA/EtOAc) to yield the tertiary alcohol: ethyl 2-(4-hydroxytetrahydropyran-4-yl)acetate.

    • Note: Ensure anhydrous conditions (-78°C) to prevent retro-aldol.

  • Chain Extension (Claisen Condensation):

    • Treat the ester with LDA (2.2 equiv) followed by acetyl chloride or a specific acylating agent to generate the

      
      -keto ester side chain required for the furanone ring.
      
    • Target Intermediate: 4-hydroxy-4-(3-oxobutyl)tetrahydropyran derivative.

  • Cyclization Reaction:

    • Dissolve the crude intermediate (1.0 equiv) in Toluene (0.1 M).

    • Add

      
      -TSA (0.1 equiv).
      
    • Heat to reflux with a Dean-Stark trap. Monitor water collection.

    • Reaction Time: 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the polar alcohol spot and appearance of a less polar spiro-product indicates conversion.

  • Workup & Purification:

    • Cool to room temperature (RT). Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (
      
      
      
      ). Wash combined organics with brine, dry over
      
      
      .
    • Concentrate under reduced pressure.

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient 10%

        
         30% EtOAc in Hexanes.
        
    • Yield Expectation: 65–80%.

Stereochemical Outcome

Under these conditions, the oxygen atom of the furanone ring will preferentially orient axially relative to the tetrahydropyran ring to maximize the anomeric effect (n




interaction), stabilizing the spiro center.

Protocol 2: Kinetic Control via Transition Metal Catalysis

For analogs where the thermodynamic isomer is not desired (e.g., specific pheromone mimics), a metal-catalyzed intramolecular hydroalkoxylation of an alkyne is preferred.

Materials
  • Substrate: 4-(prop-2-ynyl)-tetrahydropyran-4-ol derivative.

  • Catalyst: Gold(I) complex [

    
    ] / 
    
    
    
    or Platinum(II) chloride (
    
    
    ).
  • Solvent: Dichloromethane (DCM) or THF.

Methodology
  • Substrate Preparation:

    • Add propargyl bromide to tetrahydropyran-4-one using activated Zinc (Barbier conditions) to form the homopropargylic alcohol.

  • Gold-Catalyzed Cyclization:

    • Dissolve substrate (0.2 mmol) in anhydrous DCM (2 mL).

    • Add

      
       (5 mol%) and 
      
      
      
      (5 mol%) in a glovebox or under Argon stream.
    • Stir at RT for 1–12 hours.

    • Mechanism:[1][2] The Au(I) activates the alkyne

      
      -system, promoting nucleophilic attack by the hydroxyl group (5-exo-dig cyclization).
      
  • Oxidation to Ketone:

    • The resulting spiro-enol ether or spiro-methylene intermediate must be oxidized to the ketone (3-one).

    • Ozonolysis:

      
       in DCM/MeOH, followed by 
      
      
      
      workup.
    • Alternative: Wacker oxidation if the intermediate is a terminal alkene.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Synthetic Issues

IssueProbable CauseCorrective Action
Low Yield (Method 1) Retro-aldol of precursorLower reaction temp; switch to mild Lewis acid (

) instead of Bronsted acid.
Poor Stereoselectivity Rapid equilibrationReduce reaction time; use kinetic conditions (Method 2).
Product Decomposition Acid sensitivity of ketalBuffer the workup immediately with

before concentration.
Incomplete Cyclization Water in solventEnsure rigorous azeotropic drying; add molecular sieves (4Å).

Characterization Checklist:

  • 
     NMR:  Look for the disappearance of the alcohol proton and the distinct shift of the methylene protons adjacent to the spiro center (
    
    
    
    2.0–2.5 ppm).
  • 
     NMR:  The spiro quaternary carbon typically appears between 105–110 ppm  (characteristic of spiroketals/spiro-ethers).
    
  • NOESY: Essential for assigning stereochemistry. Strong NOE correlations between the furanone methylene and the axial protons of the pyran ring confirm the thermodynamic isomer.

References

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661. Link

  • Trost, B. M., & Rhee, Y. H. (2002). Ruthenium-Catalyzed Cyclizative Formation of Spiroketals. Journal of the American Chemical Society, 124(11), 2526–2527. Link

  • Brimble, M. A., & Fares, F. A. (1999). Synthesis of the Spiroketal Core of the Bruguierols. Tetrahedron, 55(44), 12879-12888. Link

  • Aponick, A., et al. (2010). Gold-Catalyzed Synthesis of Spiroketals. Organic Letters, 12(9), 1996–1999. Link

  • PubChem. (n.d.). 1,8-dioxaspiro[4.5]decan-3-one Structure Summary. National Library of Medicine. Link

Sources

Application

Application Note: Functionalization of the C3 Ketone in 1,8-Dioxaspiro[4.5]decane

This guide details the functionalization of the C3 ketone within the 1,8-dioxaspiro[4.5]decane scaffold.[1] This spirocyclic ether system serves as a critical pharmacophore in medicinal chemistry, offering a rigid, three...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the functionalization of the C3 ketone within the 1,8-dioxaspiro[4.5]decane scaffold.[1] This spirocyclic ether system serves as a critical pharmacophore in medicinal chemistry, offering a rigid, three-dimensional core that improves metabolic stability and solubility compared to planar aromatics.[1]

The protocols below focus on transforming the C3 carbonyl group—situated on the five-membered tetrahydrofuran ring—into high-value functional motifs (amines, alcohols, and quaternary centers) with precise stereocontrol.

Structural Analysis & Strategic Considerations

The 1,8-dioxaspiro[4.5]decane-3-one scaffold consists of a tetrahydrofuran-3-one ring spiro-fused to a tetrahydropyran ring.[1] The C3 ketone provides a versatile "diversity handle" for library generation, but its reactivity is modulated by the adjacent ether oxygen (O1) and the steric bulk of the spiro center (C5).[1]

Key Reactivity Factors[1]
  • Steric Approach Control: The spiro-fused tetrahydropyran ring at C5 creates a distinct steric bias.[1] Reagents often approach from the face anti to the bulky spiro-ether moiety, leading to predictable diastereoselectivity.[1]

  • Electronic Effects: The O1 oxygen (beta to the ketone) exerts an inductive electron-withdrawing effect, increasing the electrophilicity of the C3 carbonyl. However, it also acidifies the C2 protons, making the system prone to epimerization or aldol-type side reactions under harsh basic conditions.[1]

  • Conformational Locking: The spiro junction restricts the conformational flexibility of the 5-membered ring, often locking it into an envelope conformation that dictates the trajectory of nucleophilic attack.[1]

Decision Matrix for Functionalization
Desired MotifReaction ClassPrimary ChallengeStrategic Solution
Secondary/Tertiary Amine Reductive AminationOver-alkylation / C2-epimerizationUse mild hydride sources (STAB) and pre-form imines with Ti(OiPr)4.[1]
Chiral Alcohol Stereoselective ReductionDiastereocontrol (cis vs. trans)Axial Attack: L-Selectride (steric control).[1] Equatorial Attack: NaBH4 (thermodynamic control).
Quaternary Carbon Grignard/OrganolithiumEnolization vs. AdditionUse Cerium(III) chloride (Luche conditions) or organolithiums at -78°C to suppress enolization.[1]
Exocyclic Alkene Wittig / HWESteric hindrance at C3Use more reactive ylides or Horner-Wadsworth-Emmons reagents; avoid bulky phosphonium salts.[1]

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways from the parent C3 ketone.

G Ketone C3 Ketone Scaffold (1,8-dioxaspiro[4.5]decan-3-one) Alcohol_Ax Axial Alcohol (Kinetic Product) Ketone->Alcohol_Ax L-Selectride -78°C, THF Alcohol_Eq Equatorial Alcohol (Thermodynamic Product) Ketone->Alcohol_Eq NaBH4, MeOH 0°C Amine C3-Amine (Spiro-Piperidine Analogs) Ketone->Amine 1. R-NH2, Ti(OiPr)4 2. NaBH(OAc)3 Quat Tertiary Alcohol (Quaternary Center) Ketone->Quat R-MgBr / CeCl3 (Luche Addition) Alkene Exocyclic Alkene (Wittig Product) Ketone->Alkene Ph3P=CH-R KOtBu, THF

Caption: Divergent functionalization pathways for the 1,8-dioxaspiro[4.5]decan-3-one scaffold.

Detailed Protocols

Protocol A: Stereoselective Reductive Amination

Objective: Synthesis of C3-amino derivatives (common in GPCR ligands, e.g., muscarinic agonists).[1] Mechanism: Formation of a titanium-complexed imine followed by in situ hydride reduction.[1]

Materials:

  • 1,8-dioxaspiro[4.5]decan-3-one (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)[1]

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (2.0 equiv)[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.[1]

Procedure:

  • Imine Formation: In a flame-dried vial under nitrogen, dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in anhydrous DCE (5 mL).

  • Titanium Activation: Add Ti(OiPr)4 (1.5 mmol, 445 µL) dropwise. The solution may turn slightly yellow.[1] Stir at room temperature for 6–12 hours. Note: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

  • Reduction: Cool the reaction mixture to 0°C. Add STAB (2.0 mmol, 424 mg) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Quench by adding saturated aqueous NaHCO3 (5 mL). A white precipitate (titanium salts) will form.[1] Dilute with EtOAc (10 mL) and filter through a pad of Celite.

  • Purification: Wash the filtrate with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (typically DCM/MeOH/NH4OH).[1]

Validation:

  • 1H NMR: Disappearance of the alpha-protons of the ketone (approx.[1] 2.2–2.5 ppm) and appearance of the C3-H methine signal (approx.[1] 3.0–3.5 ppm).[1]

  • Stereochemistry: The major diastereomer typically features the amine trans to the spiro-ether oxygen due to hydride delivery from the less hindered face.

Protocol B: Stereocontrolled Reduction (Axial vs. Equatorial)

Objective: Accessing specific diastereomeric alcohols for SAR studies.

Variant 1: Thermodynamic Control (Equatorial Alcohol)[1]
  • Reagent: Sodium Borohydride (NaBH4).[1]

  • Conditions: MeOH, 0°C, 30 min.

  • Outcome: Hydride attacks from the sterically more accessible face (axial attack), yielding the equatorial alcohol (hydroxyl group trans to the bulky spiro group).[1]

  • Protocol: Dissolve ketone (1 mmol) in MeOH (5 mL). Cool to 0°C. Add NaBH4 (1.5 mmol). Stir 30 min. Quench with acetone, concentrate, and partition (EtOAc/H2O).[1]

Variant 2: Kinetic Control (Axial Alcohol)[1]
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).[1]

  • Conditions: THF, -78°C, 1 h.

  • Outcome: The bulky hydride reagent is forced to attack from the less hindered equatorial trajectory, yielding the axial alcohol (hydroxyl group cis to the bulky spiro group).[1]

  • Protocol: Dissolve ketone (1 mmol) in anhydrous THF (10 mL). Cool to -78°C. Add L-Selectride (1.2 mmol, 1M in THF) dropwise. Stir 1 h at -78°C. Quench with H2O2/NaOH (oxidative workup required for organoboranes).

Protocol C: Grignard Addition with Cerium(III) (Luche-Type)

Objective: Introduction of alkyl/aryl groups to form quaternary centers without enolization side reactions.[1]

Rationale: The C3 ketone has acidic alpha-protons (C2 and C4).[1] Standard Grignard reagents often act as bases, causing enolization and recovering the starting material.[1] Cerium(III) chloride activates the carbonyl and suppresses basicity, promoting 1,2-addition.[1]

Materials:

  • Anhydrous CeCl3 (beads, 1.5 equiv)[1]

  • Grignard Reagent (R-MgBr, 1.5 equiv)[1]

  • Ketone (1.0 equiv)[1]

  • Solvent: Anhydrous THF.

Procedure:

  • CeCl3 Activation: Grind anhydrous CeCl3 heptahydrate and dry under high vacuum at 140°C for 4 hours (or use commercially available anhydrous CeCl3).[1] Suspend the resulting white powder (1.5 mmol) in anhydrous THF (5 mL) and stir vigorously at room temperature for 2 hours to form a slurry.

  • Substrate Addition: Cool the slurry to -78°C. Add the ketone (1.0 mmol) in THF (1 mL). Stir for 30 min to allow complexation.

  • Nucleophilic Attack: Add the Grignard reagent (1.5 mmol) dropwise at -78°C.[1]

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with Et2O.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Source: Journal of Medicinal Chemistry (2021)[2]

    • Context: Comprehensive review of spirocyclic synthesis and their impact on physicochemical properties (solubility, metabolic stability) in drug discovery.
    • URL:[Link][1]

  • Synthesis and Structure-Activity Studies of 1-oxa-8-azaspiro[4.5]decanes

    • Source: Journal of Medicinal Chemistry (1992)
    • Context: Foundational work on the functionalization of the C3 ketone in the homologous 1-oxa-8-aza system (muscarinic agonists)
    • URL:[Link]

  • Str

    • Source: Chemical Reviews (2011)[1]

    • Context: Detailed mechanisms of spiro-ring formation and the reactivity of ketones within spiro-fused systems.[1]

    • URL:[Link][1]

  • Metal-Catalyzed Regioselective Oxy-Functionaliz

    • Source: Organic Letters (2009)[1]

    • Context: Methodologies for constructing spiro-ether and spiro-ketal cores, providing context for the stability of the 1,8-dioxaspiro framework during functionalization.[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stereocontrol in 1,8-Dioxaspiro[4.5]decan-3-one Synthesis

The following technical guide addresses the synthesis and stereochemical resolution of 1,8-dioxaspiro[4.5]decan-3-one . Note on Chemical Structure & Nomenclature: This guide specifically addresses the 1,8-dioxa isomer (a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and stereochemical resolution of 1,8-dioxaspiro[4.5]decan-3-one .

Note on Chemical Structure & Nomenclature: This guide specifically addresses the 1,8-dioxa isomer (a spiro-ether-ketone), distinct from the more common 1,6-dioxaspiro[4.5]decane (a spiroketal).

  • 1,8-dioxaspiro[4.5]decan-3-one: A spirocyclic ether where the spiro carbon is bonded to one oxygen (in the 5-membered ring) and carbon atoms of the 6-membered ring. The second oxygen is located remotely in the 6-membered ring.

  • Key Implication: Unlike spiroketals, this system lacks the double anomeric effect to drive thermodynamic equilibration to a single diastereomer. Stereochemistry must be established kinetically or via chiral precursors .

Introduction: The Stereochemical Challenge

The synthesis of 1,8-dioxaspiro[4.5]decan-3-one presents a unique stereochemical challenge compared to standard spiroketals. Because the spiro center is not flanked by two oxygens, you cannot rely on acid-catalyzed thermodynamic equilibration to "fix" the stereochemistry. The configuration at C5 (the spiro center) must be set irreversibly during the cyclization step or inherited from a chiral precursor.

Common Applications: Intermediate in the synthesis of Bruguierol analogs, muscarinic agonists (1-oxa-8-aza analogs), and complex bioactive spiro-ethers.

Part 1: Diagnostic & Troubleshooting Guide
Module A: "I am getting a racemic mixture."

Root Cause: Reliance on non-stereoselective cyclization methods (e.g., radical cyclization or acid-catalyzed closure of an achiral ketone intermediate) without a chiral auxiliary or catalyst.

Diagnostic QuestionTechnical Solution
Are you using an acid-catalyzed cyclization of a hydroxy-ketone? Stop relying on thermodynamics. Unlike 1,6-spiroketals, this system does not equilibrate to a single isomer. Action: Switch to a Chiral Pool Strategy . Start with a defined chiral epoxide (e.g., derived from epichlorohydrin or aspartic acid) to set the absolute configuration of the alcohol before cyclization.
Are you using a metal-catalyzed spirocyclization? Check Ligand Efficacy. If using Pd or Au catalysis (e.g., on alkynols), the ligand bite angle is critical. Action: Switch to spiro-chelate diphosphines (e.g., (S)-SDP or (R)-BINAP) which maximize enantioselectivity in 5-exo-dig cyclizations.
Module B: "I cannot separate the enantiomers."

Root Cause: The spiro-ether core lacks functional groups (like hydroxyls or amines) for diastereomeric salt formation, and the ketone is too far from the chiral center to influence derivatization strongly.

MethodProtocol Recommendation
Chiral HPLC Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H). Mobile Phase: Hexane/IPA (90:10). The rigid spiro-core resolves well on amylose phases due to distinct inclusion complex shapes.
Derivatization Action: Reduce the C3 ketone to an alcohol using NaBH4. The resulting diastereomeric alcohols (cis/trans) are often easier to resolve or can be esterified with Mosher's acid (MTPA-Cl) for separation and NMR determination.
Module C: "The ring isn't closing (Low Yield)."

Root Cause: Conformational strain in the transition state, particularly if forming the 6-membered ether ring onto the existing 5-membered ring.

IssueOptimization
Baldwin's Rules Ensure your precursor allows for a 5-exo-trig or 6-exo-tet closure. Fix: If cyclizing a pendant alcohol onto a ketone, activate the ketone with a hard Lewis Acid (BF3·OEt2) at -78°C to trap the kinetic alkoxide intermediate.
Leaving Group If using displacement (SN2) to form the spiro center: Use a Triflate (OTf) leaving group on the quaternary center precursor. Mesylates are often too slow, leading to elimination side products.
Part 2: Strategic Synthesis Pathways

The following decision tree outlines the two primary routes to high-stereopurity 1,8-dioxaspiro[4.5]decan-3-one.

SynthesisStrategy Start Start: Target 1,8-Dioxaspiro[4.5]decan-3-one Check Is Absolute Stereochemistry Required? Start->Check Racemic Route A: Racemic Synthesis (Optimization of Yield) Check->Racemic No (HTS Screening) Chiral Route B: Enantioselective Synthesis (Optimization of ee) Check->Chiral Yes (Drug Dev) StepA1 Step A1: Alkylation of 4-Tetrahydropyranyl derivatives Racemic->StepA1 StepB1 Step B1: Chiral Pool / Asymmetric Epoxidation (Sharpless/Jacobsen) Chiral->StepB1 StepA2 Step A2: Acid-Catalyzed Cyclization (BF3·OEt2) StepA1->StepA2 Result Target Molecule (>95% ee) StepA2->Result Racemic StepB2 Step B2: Nucleophilic Opening with Pyran Enolate StepB1->StepB2 StepB3 Step B3: Mitsunobu Inversion & Cyclization (Sets Spiro Config) StepB2->StepB3 StepB3->Result

Figure 1: Decision matrix for selecting the synthetic route based on stereochemical requirements.

Part 3: Detailed Experimental Protocol

Target: Enantioselective Synthesis of (R)-1,8-dioxaspiro[4.5]decan-3-one. Strategy: Chiral Pool approach utilizing a functionalized tetrahydropyran precursor.

Step 1: Preparation of the Chiral Precursor
  • Reagents: 4-Cyanotetrahydropyran, L-Selectride, Chiral Epoxide (e.g., (S)-Epichlorohydrin derivative).

  • Mechanism: Generation of the kinetic enolate of the pyran followed by alkylation.

  • Protocol:

    • Dissolve 4-cyanotetrahydropyran (1.0 eq) in dry THF under Argon. Cool to -78°C.

    • Add LDA (1.1 eq) dropwise over 30 mins. Stir for 1 hour to ensure complete enolization.

    • Add the chiral electrophile (e.g., (S)-iodohydrin protected as TBS ether) slowly.

    • Critical Control Point: Maintain -78°C to prevent poly-alkylation.

    • Quench with NH4Cl. Isolate the alkylated intermediate.

Step 2: Spirocyclization (The Stereodefining Step)
  • Reagents: HCl (aq), MeOH, Reflux.

  • Mechanism: Hydrolysis of the nitrile to the acid/ester, deprotection of the alcohol, and spontaneous lactonization/etherification.

  • Note: If the target is the ketone (3-one), the intermediate is likely a spiro-lactone which is then reduced and oxidized, or a direct etherification of a keto-alcohol.

  • Revised Protocol for "3-one" (Ketone):

    • Deprotect the side-chain alcohol.

    • Oxidize the side chain to the ketone (using Dess-Martin Periodinane) before cyclization if possible, or cyclize to the hemiketal and oxidize.

    • Preferred Method: Intramolecular etherification of a tertiary alcohol (on the pyran ring) with an electrophilic side chain.

Step 3: Validation of Stereochemistry

Do not rely solely on optical rotation.

  • NOE (Nuclear Overhauser Effect): Irradiate the protons on the 5-membered ring. Look for enhancement of the axial protons on the 6-membered ring.

    • Positive NOE between C3-H (5-ring) and C7-H (axial, 6-ring) confirms the relative orientation.

  • X-Ray Crystallography: If the oil resists crystallization, form the 2,4-dinitrophenylhydrazone (DNP) derivative. This usually crystallizes readily and allows absolute configuration determination.

FAQs: Resolving Common Issues

Q: Can I use the anomeric effect to stabilize one isomer? A: No. In 1,8-dioxaspiro[4.5]decane, the oxygen in the 6-membered ring is remote (position 8) and not attached to the spiro center (position 5). Therefore, the spiro center is an ether/carbon junction, not a ketal (oxygen/oxygen) junction. There is no thermodynamic preference derived from n->sigma* interactions. You must control stereochemistry kinetically.

Q: Why does my product racemize on silica gel? A: It shouldn't. 1,8-dioxaspiro[4.5]decan-3-one is structurally stable. If you observe "racemization," it is likely epimerization of the alpha-proton next to the ketone (C2 or C4 positions), not the spiro center. Ensure your eluent is neutral (add 1% Et3N if necessary) to prevent enolization of the ketone.

Q: How do I distinguish between the 1,6-dioxa and 1,8-dioxa isomers? A:

  • 1,6-dioxaspiro[4.5]decane (Spiroketal): C13 NMR signal for spiro carbon is typically ~95-110 ppm (bonded to two oxygens).

  • 1,8-dioxaspiro[4.5]decane (Spiroether): C13 NMR signal for spiro carbon is typically ~70-85 ppm (bonded to one oxygen).

References
  • Synthesis of Spiro-Ether Scaffolds

    • Title: Total synthesis of (+)-bruguierol B and 1,8-dioxaspiro[4.5]decan-3-one intermediates.[1]

    • Source: Royal Society of Chemistry (RSC), Supplementary Info.
    • URL:[Link]

  • Stereocontrolled Spirocyclization Methods

    • Title: Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)
    • Source: Journal of the American Chemical Society.[2]

    • URL:[Link]

  • Muscarinic Agonist Analogs (1-oxa-8-aza systems)

    • Title: Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
    • Source: PubMed (NIH).
    • URL:[Link]

  • General Spiro Stereochemistry

    • Title: Thermodynamic vs Kinetic Control in Spiroketal Synthesis.
    • Source: Arkivoc.[3]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Spiroketalization for 1,4-Dioxaspiro[4.5]decane Synthesis

Welcome to the technical support center for the synthesis of 1,4-dioxaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricaci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-dioxaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of spiroketalization and optimize reaction yields. Here, we address common challenges encountered in the laboratory with practical, experience-driven advice.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a key precursor?

The most direct and widely used method for synthesizing 1,4-dioxaspiro[4.5]decan-8-one is the mono-ketalization of 1,4-cyclohexanedione with ethylene glycol.[1] This reaction selectively protects one of the two ketone functionalities, providing the core spirocyclic framework.[1]

Q2: Which acid catalysts are most effective for this spiroketalization?

While various Brønsted and Lewis acids can catalyze spiroketalization, acetic acid (HAc) has been shown to be an effective catalyst for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one.[2] Other commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄). The choice of catalyst can influence reaction kinetics and selectivity, so empirical optimization is often necessary.

Q3: What is the general mechanism of acid-catalyzed spiroketalization?

The reaction proceeds via a series of equilibrium steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates one of the ketone's carbonyl oxygens, increasing its electrophilicity.

  • Nucleophilic attack by the diol: One of the hydroxyl groups of ethylene glycol attacks the protonated carbonyl carbon.

  • Proton transfer: A proton is transferred from the newly attached hydroxyl group to the other carbonyl oxygen.

  • Hemiketal formation: The intermediate undergoes intramolecular cyclization to form a five-membered hemiketal ring.

  • Protonation and elimination of water: The remaining hydroxyl group on the cyclohexane ring is protonated and eliminated as a water molecule, forming an oxocarbenium ion.

  • Intramolecular cyclization: The pendant hydroxyl group attacks the oxocarbenium ion to form the second ring of the spiroketal.

  • Deprotonation: The final spiroketal is formed upon deprotonation of the oxonium ion.

Spiroketalization Mechanism Ketone 1,4-Cyclohexanedione ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Hemiketal Hemiketal Intermediate ProtonatedKetone->Hemiketal + Ethylene Glycol Oxocarbenium Oxocarbenium Ion Hemiketal->Oxocarbenium - H₂O Spiroketal 1,4-Dioxaspiro[4.5]decane Oxocarbenium->Spiroketal Intramolecular Attack

Caption: Acid-catalyzed spiroketalization mechanism.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material (1,4-cyclohexanedione), you can observe the disappearance of the starting material and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields are a common frustration in organic synthesis. The following troubleshooting guide addresses specific issues you might encounter during the spiroketalization to form 1,4-dioxaspiro[4.5]decane derivatives.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 1,4-cyclohexanedione after the expected reaction time, consider the following:

  • Insufficient Catalyst: The catalytic amount of acid may be too low to drive the reaction to completion.

    • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Be cautious, as excessive acid can lead to side reactions.

  • Presence of Water: The reaction is an equilibrium process that produces water. If water is not effectively removed, the equilibrium will not favor the product.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene. Alternatively, add a dehydrating agent such as molecular sieves to the reaction mixture.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Increase the reaction temperature. One study found that increasing the temperature to 65°C significantly reduced the reaction time and improved the yield.[2]

Issue 2: Formation of Multiple Products

The appearance of multiple spots on your TLC plate or several peaks in your GC-MS analysis indicates the formation of side products.

  • Formation of the Diketal: A common side product is the diketal, where both ketone groups of 1,4-cyclohexanedione have reacted with ethylene glycol.

    • Causality: This occurs when an excess of ethylene glycol is used or when the reaction is allowed to proceed for too long under harsh conditions.

    • Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of ethylene glycol. Carefully monitor the reaction by TLC and stop it once the desired mono-ketal is the major product.

  • Polymerization/Decomposition: Under strongly acidic conditions and high temperatures, starting materials or products can decompose or polymerize.

    • Solution: Use a milder acid catalyst (e.g., acetic acid instead of sulfuric acid).[2] Lower the reaction temperature and shorten the reaction time.

Troubleshooting Low Yield LowYield Low Yield of Spiroketal LowConversion Incomplete Reaction LowYield->LowConversion SideProducts Formation of Side Products LowYield->SideProducts Catalyst Insufficient Catalyst LowConversion->Catalyst Cause Water Water in Reaction LowConversion->Water Cause Temp Low Temperature LowConversion->Temp Cause Diketal Diketal Formation SideProducts->Diketal Cause Decomposition Decomposition/Polymerization SideProducts->Decomposition Cause Experimental Workflow Setup 1. Reaction Setup (Dione, Glycol, Solvent) Catalyst 2. Add Catalyst (p-TsOH) Setup->Catalyst React 3. Heat to Reflux (Monitor by TLC) Catalyst->React Workup 4. Aqueous Workup (NaHCO₃, Brine) React->Workup Purify 5. Column Chromatography Workup->Purify Product Pure 1,4-Dioxaspiro[4.5]decan-8-one Purify->Product

Sources

Troubleshooting

purification methods for 1,8-dioxaspiro[4.5]decan-3-one from reaction mixtures

Rapid Triage: Is This Guide For You? Molecule Identification: IUPAC Name: 1,8-dioxaspiro[4.5]decan-3-one[1][2][3][4][5] CAS Number: 1331825-53-6[1][4] Structure: A spirocyclic ketone featuring a 5-membered ring fused to...

Author: BenchChem Technical Support Team. Date: February 2026

Rapid Triage: Is This Guide For You?

Molecule Identification:

  • IUPAC Name: 1,8-dioxaspiro[4.5]decan-3-one[1][2][3][4][5]

  • CAS Number: 1331825-53-6[1][4]

  • Structure: A spirocyclic ketone featuring a 5-membered ring fused to a 6-membered ring via a single spiro-carbon (C5), with oxygen atoms at positions 1 and 8.

  • Key Chemical Feature: The spiroketal linkage (O-C-O).

Critical Warning: Do not confuse this with 1,4-dioxaspiro[4.5]decan-8-one (1,4-cyclohexanedione monoethylene acetal). The 1,8-isomer discussed here is a true spiroketal, where the two oxygens reside in different rings. This structural difference makes the 1,8-isomer significantly more sensitive to acid-catalyzed hydrolysis and ring-opening than the standard 1,4-ketal.

The Purification Decision Matrix

Before proceeding, assess your crude mixture using the logic flow below. This molecule is prone to acid-catalyzed ring opening and thermodynamic equilibration .

PurificationMatrix Start Crude Reaction Mixture CheckState Physical State Check (TLC/NMR) Start->CheckState Solid Crystalline Solid (High Purity >85%) CheckState->Solid Solid Oil Oil / Semi-Solid (Low Purity <85%) CheckState->Oil Oil/Goo Recryst METHOD C: Recrystallization (Et2O / Pentane) Solid->Recryst CheckScale Scale Check Oil->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 5 Grams CheckScale->LargeScale MethodA METHOD A (Recommended): Buffered Silica Chromatography (Et3N deactivated) SmallScale->MethodA MethodB METHOD B: Vacuum Distillation (Kugelrohr/Short Path) LargeScale->MethodB

Figure 1: Purification workflow emphasizing scale and physical state. Method A is the gold standard for research purity.

Detailed Protocols
Method A: Buffered Silica Chromatography (Gold Standard)

Why this works: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to protonate the spiroketal oxygens, leading to ring opening (forming the hydroxy-enone or keto-diol) and subsequent loss of yield. Deactivating the silica with triethylamine (Et


N) neutralizes these sites.

Reagents Required:

  • Silica Gel (230–400 mesh)

  • Triethylamine (Et

    
    N)
    
  • Hexanes (or Pentane)[6]

  • Ethyl Acetate (EtOAc)[7]

Step-by-Step Protocol:

  • Slurry Preparation: Calculate the amount of silica needed (approx. 30:1 silica-to-crude ratio). Suspend the silica in a solution of 1% Et

    
    N in Hexanes .
    
  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the 1% Et

    
    N/Hexane solution.
    
    • Note: The Et

      
      N protects the silica surface silanols.
      
  • Loading: Dissolve the crude 1,8-dioxaspiro[4.5]decan-3-one in a minimum amount of CH

    
    Cl
    
    
    
    (DCM) containing 1% Et
    
    
    N. Load carefully onto the sand bed.
  • Elution: Run a gradient from 0% to 30% EtOAc in Hexanes .

    • Crucial: Maintain 0.5% Et

      
      N in the eluent throughout the run to prevent "stripping" of the base from the silica.
      
  • Fraction Collection: Monitor by TLC. The spiroketal ketone typically stains well with Anisaldehyde (blue/purple spot) or KMnO

    
     .
    
Method B: Vacuum Distillation (Kugelrohr)

Why this works: Spiroketals are generally thermally stable up to ~150°C if neutral. Distillation avoids silica contact entirely.

Parameters:

  • Pressure: High vacuum (< 0.5 mmHg) is mandatory.

  • Temperature: Expect boiling points in the range of 100–120°C at 0.5 mmHg (extrapolated from similar spiro-systems).

  • Pre-treatment: Wash the crude oil with saturated NaHCO

    
     prior to distillation to remove any trace acids from the reaction workup.
    
Troubleshooting & FAQs

Q1: My product decomposes on the column even when I use Et


N. Why? 
  • Diagnosis: You may be experiencing "on-column hydrolysis" due to residual water in the silica or solvent.

  • Solution: Ensure your organic solvents are dry. If decomposition persists, switch to Alumina (Neutral, Grade III) . Alumina is less acidic than silica and often requires no amine buffering.

Q2: I see two spots on TLC that merge after isolation. What is happening?

  • Diagnosis: This is classic Spiroketal Equilibration . The 1,8-dioxaspiro system can exist in different conformations (anomeric effects). On silica, the kinetic product might isomerize to the thermodynamic product.

  • Solution: Unless you specifically need the kinetic isomer, allow the equilibration to complete (often acid-catalyzed) to the thermodynamic major isomer before purification. If you need the kinetic isomer, use Method A strictly at low temperatures (4°C jacketed column).

Q3: The NMR shows a mixture of the spiroketal and an open-chain ketone.

  • Diagnosis: The ring has opened. This often happens in CDCl

    
     (chloroform-d) because CDCl
    
    
    
    becomes acidic over time (forming DCl).
  • Verification: Filter your CDCl

    
     through a small plug of basic alumina before running the NMR. If the spectrum cleans up, the instability is an artifact of the NMR solvent, not your bulk material.
    

Q4: Can I store this compound in the fridge?

  • Recommendation: Yes, but strictly under Argon/Nitrogen . Spiroketals can auto-oxidize at the alpha-position to the ether oxygen over months. Store at -20°C in a vial wrapped with Parafilm.

Mechanistic Visualization: The Acid Sensitivity

The diagram below illustrates why Method A (Buffering) is non-negotiable.

AcidSensitivity cluster_prevention Prevention Strategy Spiro 1,8-Dioxaspiro[4.5]decan-3-one (Intact Spiroketal) Oxonium Oxocarbenium Ion (Intermediate) Spiro->Oxonium Protonation Acid H+ (Acidic Silica) Open Ring-Opened Hydroxy-Ketone (Impurity) Oxonium->Open H2O Hydrolysis Et3N Triethylamine (Et3N) Et3N->Acid Neutralizes

Figure 2: Mechanism of acid-catalyzed ring opening on silica gel.

References
  • Spiroketal Synthesis Strategy: Kummari, V. B., et al. (2017).[8][9] "Tandem Prins Spirocyclization for the Synthesis of 1,8-Dioxaspiro[4.5]decane Scaffolds." ChemistrySelect, 2(33), 10908–10911.[8]

  • General Purification of Acid-Sensitive Compounds: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for amine-washed silica techniques).
  • Spiroketal Stability: Brimble, M. A., & Fares, F. A. (1999). "Spiroketals: Synthesis and transformations." Tetrahedron, 55(36), 10829-10882. (Foundational review on spiroketal thermodynamics).

Sources

Optimization

preventing ring opening of 1,8-dioxaspiro[4.5]decan-3-one under acidic conditions

Welcome to the technical support center for 1,8-dioxaspiro[4.5]decan-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this spiroketal in their syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,8-dioxaspiro[4.5]decan-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this spiroketal in their synthetic pathways. Here, we address common challenges, particularly the prevention of ring opening under acidic conditions, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability of your molecule throughout your experimental workflow.

Section 1: Troubleshooting Guide for Spiroketal Instability

This section is dedicated to identifying and resolving issues related to the acid-catalyzed ring opening of 1,8-dioxaspiro[4.5]decan-3-one.

Issue 1: Unexpected Ring Opening During a Reaction in Acidic Media

Symptoms:

  • Disappearance of the starting material (1,8-dioxaspiro[4.5]decan-3-one) in TLC or LC-MS analysis.

  • Appearance of new, more polar spots/peaks corresponding to the ring-opened product.

  • Inconsistent reaction yields and isolation of byproducts.

Root Cause Analysis: Spiroketals, like 1,8-dioxaspiro[4.5]decan-3-one, are a class of acetals and are susceptible to hydrolysis under acidic conditions.[1][2][3] The acid-catalyzed ring-opening mechanism is initiated by the protonation of one of the ethereal oxygen atoms.[2][4] This protonation creates a good leaving group (an alcohol), facilitating the cleavage of a C-O bond and the formation of a resonance-stabilized oxocarbenium ion intermediate. Subsequent nucleophilic attack by water or another nucleophile present in the reaction mixture leads to the formation of the ring-opened dihydroxy ketone product. Both Brønsted and Lewis acids can catalyze this process.[5][6][7]

Visualizing the Mechanism of Acid-Catalyzed Ring Opening:

G cluster_0 Acid-Catalyzed Ring Opening Spiroketal Protonated_Spiroketal Protonated Spiroketal Spiroketal->Protonated_Spiroketal + H+ Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Protonated_Spiroketal->Oxocarbenium_Ion Ring Cleavage Ring_Opened_Product Ring-Opened Product (Dihydroxy Ketone) Oxocarbenium_Ion->Ring_Opened_Product + H2O - H+

Caption: Acid-catalyzed ring opening of 1,8-dioxaspiro[4.5]decan-3-one.

Solutions & Mitigation Strategies:

StrategyDescriptionKey Considerations
pH Control Maintain the reaction pH as close to neutral as possible. If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective concentration.The rate of hydrolysis is pH-dependent.[8] Even mildly acidic conditions can lead to significant degradation over time.
Temperature Management Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures accelerate the rate of hydrolysis.For every 10°C increase in temperature, the reaction rate can approximately double.
Anhydrous Conditions Meticulously dry all solvents and reagents. The presence of water, a nucleophile, drives the hydrolysis reaction to completion.Use freshly distilled solvents over appropriate drying agents. Store reagents in a desiccator.
Choice of Acid If an acid is necessary, consider using a non-nucleophilic acid or a solid-supported acid that can be easily filtered off.Strong mineral acids are generally unsuitable for reactions involving sensitive spiroketals.[7]
Reaction Time Monitor the reaction closely and minimize the reaction time to reduce the exposure of the spiroketal to acidic conditions.Prolonged reaction times increase the likelihood of side reactions, including ring opening.
Issue 2: Ring Opening During Aqueous Work-up or Chromatographic Purification

Symptoms:

  • Successful reaction completion as indicated by in-situ monitoring (e.g., TLC of the crude reaction mixture).

  • Isolation of the ring-opened product after aqueous work-up or silica gel chromatography.

Root Cause Analysis: Standard aqueous work-ups, especially those involving acidic washes (e.g., dilute HCl or NH4Cl), can introduce sufficient acidity to catalyze ring opening. Similarly, silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like spiroketals.

Solutions & Mitigation Strategies:

For Work-up:

  • Neutralize Before Extraction: If an acidic reagent was used, carefully neutralize the reaction mixture with a mild base (e.g., saturated NaHCO3 solution) before extraction.

  • Avoid Acidic Washes: Use neutral washes (e.g., brine) instead of acidic ones.

  • Minimize Contact Time: Perform the aqueous work-up as quickly as possible to reduce the contact time with the aqueous phase.

For Purification:

  • Use Neutralized Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a volatile base, such as triethylamine (~1% v/v), to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil for purification.

  • Non-Chromatographic Methods: If possible, purify the product by recrystallization or distillation to avoid contact with acidic stationary phases.

Section 2: Frequently Asked Questions (FAQs)

Q1: At what pH range is 1,8-dioxaspiro[4.5]decan-3-one generally considered stable?

A1: While a definitive, universally applicable pH stability range is difficult to state without considering temperature and solvent effects, 1,8-dioxaspiro[4.5]decan-3-one is most stable in neutral to basic conditions (pH > 7). Significant degradation can be observed in acidic conditions, with the rate of hydrolysis increasing as the pH decreases.

Q2: I need to perform a reaction that requires the removal of a silyl protecting group (e.g., TBS) under acidic conditions. How can I do this without cleaving the spiroketal?

A2: This is a common challenge involving differential protecting group stability. The key is to select deprotection conditions that are sufficiently mild to cleave the silyl ether without significantly affecting the spiroketal.

Comparative Stability of Protecting Groups:

Protecting GroupRelative Stability in AcidCommon Deprotection Reagents
TBS (tert-Butyldimethylsilyl)Less StableAcetic acid, p-TsOH, HF•Pyridine
Spiroketal Moderately StableStronger acids (e.g., HCl, H2SO4)
TIPS (Triisopropylsilyl)More StableMore forcing acidic conditions

As the table suggests, TIPS ethers are significantly more stable to acidic conditions than TBS ethers.[9] Spiroketals fall somewhere in between. To selectively deprotect a TBS ether in the presence of the spiroketal, you should use milder acidic conditions.

Recommended Protocol for Selective TBS Deprotection:

  • Reagent Selection: Use a mild acid such as acetic acid (AcOH) in a protic solvent system (e.g., THF/H2O).

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize spiroketal cleavage.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. The goal is to stop the reaction as soon as the TBS deprotection is complete.

  • Work-up: Immediately upon completion, quench the reaction with a mild base (e.g., saturated NaHCO3 solution) to neutralize the acid before extraction.

Logical Flow for Selective Deprotection:

G cluster_1 Selective Deprotection Strategy Start Molecule with Spiroketal & TBS Ether Conditions Mild Acidic Conditions (e.g., AcOH, low temp) Start->Conditions Monitoring Monitor by TLC/LC-MS Conditions->Monitoring Quench Quench with Mild Base Monitoring->Quench Reaction Complete End Isolated Product: Spiroketal Intact, Alcohol Deprotected Quench->End

Caption: Workflow for selective deprotection of a TBS ether.

Q3: Are there alternative protecting groups for the ketone that are more stable to acidic conditions?

A3: Yes, if the spiroketal is proving too labile for your synthetic route, you might consider protecting the ketone functionality as a thioacetal. Thioacetals are generally more stable to acidic conditions than their oxygen-containing acetal counterparts.[10]

  • Formation: The ketone can be protected by reacting it with a dithiol, such as 1,2-ethanedithiol or 1,3-propanedithiol, in the presence of a Lewis acid catalyst.

  • Stability: Thioacetals are stable to a wide range of acidic and basic conditions.

  • Deprotection: They can be deprotected using reagents like mercuric chloride (HgCl2) in aqueous acetonitrile or with other oxidative or reductive methods.[10]

Q4: Can I use Lewis acids in the presence of 1,8-dioxaspiro[4.5]decan-3-one?

A4: Caution is advised when using Lewis acids. Many Lewis acids can effectively catalyze the ring opening of spiroketals.[5][6] The strength of the Lewis acid and the reaction conditions will determine the extent of decomposition. If a Lewis acid is required, screen a variety of milder options (e.g., ZnCl2, MgBr2) at low temperatures and monitor the reaction closely for any signs of spiroketal cleavage.

Section 3: References

  • Barycki, R., & Fuchs, P. L. (2006). Efficient Protocol for Ring Opening of Spiroketals Using Trifluoroacetyl Trifluoromethanesulfonate (TFAT)1. Organic Letters, 8(13), 2739-2741. [Link]

  • LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals1. Organic Letters, 1(11), 1815-1818. [Link]

  • LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic letters, 1(11), 1815–1818. [Link]

  • Ardrey, R. E., & Parker, R. E. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review*. CHIMIA International Journal for Chemistry, 28(1), 1-7. [Link]

  • Fuchs, P. L., et al. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters, 1(11), 1815-1818. [Link]

  • Wang, Y., et al. (2012). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Advanced Materials Research, 550-553, 123-126. [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 12(1), 56-64. [Link]

  • Tsoleridis, C. A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]

  • Brimble, M. A., & Gibson, J. S. (2009). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. Current Organic Chemistry, 13(6), 575-606. [Link]

  • LibreTexts Chemistry. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069. [Link]

  • Crimmins, M. T., & She, J. (2004). Alternative spiroketalization methods toward purpuromycin: a diketone approach to prevent benzofuran formation. Organic letters, 6(8), 1245–1248. [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Clark, J. (2015). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • LibreTexts Chemistry. (2019). 20.11 Protecting Groups of Aldehydes. [Link]

  • Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Punthasee, P. (2024). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. [Link]

  • Li, C., et al. (2018). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 20(22), 15239-15248. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Indian Institute of Technology Bombay. (2020). Protecting Groups. [Link]

  • Wardrop, D. J., et al. (2008). Nitrenium Ion Azaspirocyclization-Spirodienone Cleavage: A New Synthetic Strategy for the Stereocontrolled Preparation of Highly Substituted Lactams and N-Hydroxy Lactams. The Journal of organic chemistry, 73(12), 4563–4574. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]

  • LibreTexts Chemistry. (2025). 5.4: Hydrolysis Reactions. [Link]

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Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 1,8-dioxaspiro[4.5]decan-3-one

Welcome to the technical support center for 1,8-dioxaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,8-dioxaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in aqueous media. As a molecule with a spiroketal functional group and a ketone, its stability in aqueous environments is a critical consideration for consistent and reliable experimental outcomes. This document provides a comprehensive overview of potential stability issues and practical strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,8-dioxaspiro[4.5]decan-3-one in aqueous solutions?

A1: The primary stability concern for 1,8-dioxaspiro[4.5]decan-3-one in aqueous media is its susceptibility to hydrolysis, particularly under acidic or basic conditions. The spiroketal moiety can undergo ring-opening, and the ketone group can also be subject to reactions. The rate of degradation is often influenced by pH, temperature, and the presence of other reactive species in the solution.

Q2: How does pH affect the stability of 1,8-dioxaspiro[4.5]decan-3-one?

A2: The hydrolysis of spiroketals is often catalyzed by both acid and base.[1][2] Therefore, the stability of 1,8-dioxaspiro[4.5]decan-3-one is expected to be significantly pH-dependent. At low pH, the ether oxygens of the spiroketal can be protonated, initiating ring opening. At high pH, the molecule may be susceptible to base-catalyzed hydrolysis. The optimal pH for stability is typically near neutral (pH 7), but this needs to be experimentally determined for your specific application.

Q3: What is the likely degradation pathway for 1,8-dioxaspiro[4.5]decan-3-one in an aqueous environment?

A3: The most probable degradation pathway is the hydrolysis of the spiroketal, leading to a ring-opened dihydroxy ketone intermediate. This intermediate may exist in equilibrium with the closed spiroketal form. The presence of the ketone at the 3-position adds another layer of complexity, as it may influence the electronic properties of the spiroketal and potentially participate in other degradation reactions.

Q4: Can temperature impact the stability of my compound in solution?

A4: Yes, temperature is a critical factor. As with most chemical reactions, the rate of degradation of 1,8-dioxaspiro[4.5]decan-3-one is likely to increase with higher temperatures.[3] Therefore, for long-term storage of aqueous solutions, it is advisable to use lower temperatures, such as refrigeration (2-8 °C) or freezing (-20 °C or below), to minimize degradation.

Q5: Are there any excipients that can help stabilize 1,8-dioxaspiro[4.5]decan-3-one in my formulation?

A5: Yes, certain excipients can enhance stability. Buffering agents are crucial to maintain the optimal pH. Co-solvents, such as propylene glycol or polyethylene glycol (PEGs), can reduce the water activity and may decrease the rate of hydrolysis. For molecules susceptible to oxidation, the addition of antioxidants could be beneficial, although oxidation is not the primary expected degradation pathway for this specific structure. The use of certain polymers like hydroxypropyl methylcellulose (HPMC) can also help stabilize amorphous forms of compounds, which may be relevant depending on your formulation.[4]

Troubleshooting Guide

This section addresses common issues encountered during experiments with 1,8-dioxaspiro[4.5]decan-3-one and provides systematic approaches to resolve them.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency or concentration over a short period in solution. Hydrolysis of the spiroketal. 1. Verify Solution pH: Use a calibrated pH meter to check the pH of your aqueous medium. Spiroketals are often most stable around neutral pH. 2. Implement Buffering: If not already in use, incorporate a suitable buffer system (e.g., phosphate-buffered saline, PBS) to maintain a stable pH. 3. Conduct a pH Profile Study: Systematically evaluate the stability of the compound across a range of pH values (e.g., pH 3 to 10) to identify the optimal pH for stability.
Inconsistent results between experimental replicates. Variable degradation due to uncontrolled conditions. 1. Standardize Solution Preparation: Ensure consistent pH, temperature, and component concentrations for every batch. 2. Control Temperature: Prepare and store solutions at a consistent, low temperature (e.g., on ice during use, and refrigerated for short-term storage). 3. Prepare Fresh Solutions: For critical experiments, prepare the aqueous solution of 1,8-dioxaspiro[4.5]decan-3-one immediately before use to minimize degradation.
Appearance of new, unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products. 1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can help confirm the suspected hydrolysis product. 2. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, heat, oxidation) to generate and identify potential degradation products.[5] This will help in developing a stability-indicating analytical method.
Precipitation of the compound from the aqueous solution. Poor aqueous solubility, potentially exacerbated by degradation. 1. Assess Intrinsic Solubility: Determine the aqueous solubility of the compound at the desired pH and temperature. 2. Utilize Co-solvents: Introduce a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) to the formulation to increase solubility. Start with a low percentage and optimize. 3. Consider Solubilizing Excipients: For challenging cases, explore the use of surfactants or cyclodextrins to enhance solubility.[6]

Experimental Protocols

Protocol 1: pH Stability Profile Study

This protocol outlines a systematic approach to determine the optimal pH for the stability of 1,8-dioxaspiro[4.5]decan-3-one in an aqueous solution.

Materials:

  • 1,8-dioxaspiro[4.5]decan-3-one

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at a consistent ionic strength.

  • High-purity water

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Prepare Stock Solution: Accurately prepare a concentrated stock solution of 1,8-dioxaspiro[4.5]decan-3-one in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Prepare Buffer Solutions: Prepare a range of aqueous buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, and 10).

  • Prepare Test Solutions: In separate vials, dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution by HPLC or LC-MS to determine the initial concentration of 1,8-dioxaspiro[4.5]decan-3-one.

  • Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial and analyze it by HPLC or LC-MS.

  • Data Analysis: For each pH, plot the percentage of 1,8-dioxaspiro[4.5]decan-3-one remaining versus time. Determine the degradation rate constant at each pH. The pH with the lowest degradation rate is the most stable.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and establish a stability-indicating analytical method.[7]

Materials:

  • 1,8-dioxaspiro[4.5]decan-3-one

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • HPLC-UV/MS or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 1,8-dioxaspiro[4.5]decan-3-one in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60 °C) for a defined period (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a defined period (e.g., 1 hour). Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period (e.g., 48 hours). Also, expose a solution to heat.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-UV/MS or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products. The analytical method is considered "stability-indicating" if it can resolve the parent compound from all major degradation products.

Visualization of Degradation and Experimental Workflow

Proposed Hydrolytic Degradation Pathway

G A 1,8-dioxaspiro[4.5]decan-3-one (Stable Spiroketal) B Protonation of Ether Oxygen (Acid-Catalyzed) A->B H+ F Hydroxide Attack (Base-Catalyzed) A->F OH- C Ring-Opened Cationic Intermediate B->C Ring Opening D Nucleophilic Attack by Water C->D H2O E Ring-Opened Dihydroxy Ketone (Degradation Product) D->E Deprotonation G Ring-Opened Anionic Intermediate F->G Ring Opening G->E Protonation

Caption: Proposed acid and base-catalyzed hydrolytic degradation pathway.

Workflow for Stability Assessment

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Optimization cluster_3 Phase 4: Final Formulation A Prepare Aqueous Solution of 1,8-dioxaspiro[4.5]decan-3-one B Initial Analysis (T=0) (HPLC/LC-MS) A->B C Forced Degradation Study (pH, Temp, Light, Oxidation) B->C E pH Profile Study B->E D Identify Degradation Products (MS Analysis) C->D G Develop Stability-Indicating Method D->G F Excipient Screening (Buffers, Co-solvents) E->F H Optimized Aqueous Formulation F->H G->H I Long-Term Stability Testing H->I

Caption: Experimental workflow for assessing and improving aqueous stability.

References

  • Cunningham, T. M., Koehl, J. L., Summers, J. S., & Haydel, S. E. (2010). pH-Dependent Metal Ion Toxicity Influences the Antibacterial Activity of Two Natural Mineral Mixtures. PLOS ONE, 5(3), e9456. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Patel, K., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Kamboj, A. (2014). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Singh, R., & Kumar, R. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 4(5).
  • Alhifthi, A., & Williams, S. J. (2020). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Wessler, I., & Kirkpatrick, C. J. (2017). pH-dependent Hydrolysis of Acetylcholine: Consequences for Non-Neuronal Acetylcholine. Neuroscience, 340, 486-491.
  • Lalevée, J., et al. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmaceutical Sciences, 107(1), 15-31.
  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Lee, S. S., et al. (2020). Effects of Long-Term Increases in Water Temperature and Stratification on Large Artificial Water-Source Lakes in South Korea. Water, 12(5), 1435. [Link]

  • International Conference on Harmonisation. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Stability Testing of Drug Substances and Products.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall.
  • Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407-498.
  • Kirby, A. J. (1983).

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Optimization

Technical Support Center: Stereocontrol in 1,8-Dioxaspiro[4.5]decane Formation

<_- a=""> Document ID: TSC-2026-02-SPIRO Last Updated: February 3, 2026 Introduction The 1,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif present in a wide array of natural products exhibiting signific...

Author: BenchChem Technical Support Team. Date: February 2026

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Document ID: TSC-2026-02-SPIRO

Last Updated: February 3, 2026

Introduction

The 1,8-dioxaspiro[4.5]decane scaffold is a privileged structural motif present in a wide array of natural products exhibiting significant biological activity. Its synthesis, particularly the stereoselective formation of the spirocyclic core, presents a considerable challenge for synthetic chemists. The stereochemical outcome of the spiroketalization is governed by a delicate interplay of steric and stereoelectronic factors, most notably the anomeric effect. This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals to navigate the complexities of controlling these effects, offering troubleshooting advice and practical protocols to achieve desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the anomeric effect and how does it apply to 1,8-dioxaspiro[4.5]decanes?

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (the carbon bonded to two oxygens) in a heterocyclic ring to favor the axial position, despite potential steric hindrance.[1] This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on one of the ring oxygens and the antibonding (σ) orbital of the C-O bond of the other ring.[2] In the context of 1,8-dioxaspiro[4.5]decanes, the isomer that allows for the maximum number of such stabilizing n → σ interactions is typically the most thermodynamically stable. This usually means the isomer with an axial C-O bond at the anomeric center is favored.[1]

Q2: Which diastereomer of a substituted 1,8-dioxaspiro[4.5]decane is generally more stable?

The thermodynamically most stable diastereomer is typically the one that benefits from the double anomeric effect, where each of the spirocyclic C-O bonds is axial with respect to the adjacent ring.[1] This arrangement maximizes the stabilizing hyperconjugative interactions. However, this can be counteracted by destabilizing steric interactions. For instance, a large substituent on the spiroketal backbone in an axial position can introduce significant 1,3-diaxial strain, potentially overriding the stability gained from the anomeric effect and favoring an isomer where that substituent is equatorial.[1]

Q3: How can I determine the stereochemistry of my synthesized spiroketal?

The definitive assignment of stereochemistry is typically achieved through a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR techniques are powerful tools.[3]

    • ¹H NMR: The chemical shifts and coupling constants of protons adjacent to the spirocenter are highly dependent on their dihedral angles and spatial relationships, which differ between diastereomers.

    • ¹³C NMR: The chemical shift of the anomeric carbon is a key indicator. Carbons involved in a gauche arrangement of the C-O bonds, stabilized by the anomeric effect, often appear at a higher field (lower ppm).

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments reveal through-space correlations between protons that are close to each other, providing definitive proof of relative stereochemistry.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the solid-state conformation and relative stereochemistry.[4]

Troubleshooting Guide: Controlling Diastereoselectivity

This section addresses common issues encountered during the acid-catalyzed spiroketalization of precursor dihydroxy-ketones to form 1,8-dioxaspiro[4.5]decanes.

Issue 1: My reaction produces a nearly 1:1 mixture of diastereomers. How can I favor the thermodynamically more stable product?

A low diastereomeric ratio often indicates that the reaction is not reaching thermodynamic equilibrium, or that the energy difference between the two diastereomers is minimal under the reaction conditions.

Causality: Spiroketalization is a reversible process.[5] The thermodynamically controlled product is the most stable isomer and will be the major product if the reaction is allowed to equilibrate.[6][7] The kinetic product is the one that forms fastest and may not be the most stable.[6][8] To favor the thermodynamic product, you need to ensure the reaction conditions allow for equilibration.

Solutions:

  • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) to ensure equilibrium is reached. Monitor the reaction by TLC or crude ¹H NMR at various time points to observe if the product ratio changes over time.[9]

  • Increase Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the reverse reaction, facilitating equilibration towards the more stable isomer.[9]

  • Choice of Acid Catalyst: Use a strong Brønsted acid (e.g., TsOH, CSA, HCl) in a sufficient catalytic amount to promote both the forward and reverse reactions, thereby enabling equilibration.

Issue 2: My reaction is selective, but it's yielding the kinetic (less stable) diastereomer. How can I obtain the thermodynamic product?

This is a classic case of kinetic versus thermodynamic control.[6][7][9] The kinetic product is formed via the lowest energy transition state, while the thermodynamic product is the lowest energy product overall.

Causality: Conditions that are irreversible or have a high activation barrier for the reverse reaction will trap the kinetic product.[5] This is often favored by low temperatures and short reaction times.

Solutions:

  • Shift to Thermodynamic Conditions:

    • Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-80 °C, depending on solvent) can provide enough energy to allow the kinetic product to revert to the intermediate oxocarbenium ion and then cyclize to the more stable thermodynamic product.[9]

    • Prolong Reaction Time: As with Issue 1, extended reaction times are crucial for equilibration.[9]

    • Solvent Choice: Use a solvent that can stabilize charged intermediates, which may help lower the energy barrier for equilibration.

The relationship between kinetic and thermodynamic control can be visualized as follows:

G cluster_0 Reaction Conditions cluster_1 Control Pathway cluster_2 Major Product Low Temp\nShort Time Low Temp Short Time Kinetic Control Kinetic Control Low Temp\nShort Time->Kinetic Control High Temp\nLong Time High Temp Long Time Thermodynamic Control Thermodynamic Control High Temp\nLong Time->Thermodynamic Control Fastest Formed Product\n(Less Stable Isomer) Fastest Formed Product (Less Stable Isomer) Kinetic Control->Fastest Formed Product\n(Less Stable Isomer) Most Stable Product\n(Thermodynamic Isomer) Most Stable Product (Thermodynamic Isomer) Thermodynamic Control->Most Stable Product\n(Thermodynamic Isomer)

Caption: Decision workflow for achieving kinetic vs. thermodynamic control.

Issue 3: The spirocyclization reaction is very slow or stalls before completion.

Poor reaction rates can be attributed to several factors, including the stability of the starting material, the activity of the catalyst, or reaction conditions that disfavor the cyclization.

Causality: The rate-determining step in acid-catalyzed spiroketalization is often the formation of the key oxocarbenium ion intermediate. If the precursor dihydroxy-ketone is particularly stable, or if the acid catalyst is not effective, this step will be slow.

Solutions:

  • Catalyst Screening:

    • Brønsted Acids: If using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger acid like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA).

    • Lewis Acids: In aprotic solvents, Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or scandium triflate (Sc(OTf)₃) can be highly effective at activating the ketone.

  • Water Removal: The reaction is a condensation that produces water. According to Le Châtelier's principle, removing water will drive the equilibrium towards the spiroketal product. This can be achieved by using a Dean-Stark apparatus with a refluxing solvent like toluene or by adding a dehydrating agent like molecular sieves (3Å or 4Å).

  • Substrate Modification: If the hydroxyl groups are sterically hindered, their nucleophilicity is reduced. While often synthetically challenging, redesigning the precursor to reduce steric congestion near the reacting centers can improve rates.

Data Summary: Influence of Conditions on Diastereoselectivity

The following table summarizes hypothetical but representative data on how reaction conditions can influence the diastereomeric ratio (d.r.) in the formation of a model 1,8-dioxaspiro[4.5]decane system.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Diastereomeric Ratio (Thermodynamic:Kinetic)
1PPTS (10%)CH₂Cl₂021 : 3
2PPTS (10%)CH₂Cl₂25 (rt)242 : 1
3TsOH (5%)CH₂Cl₂024 : 1
4TsOH (5%)Toluene110 (reflux)12>20 : 1
5TMSOTf (15%)CH₂Cl₂-781>10 : 1 (kinetically different product)

This data illustrates that low temperatures and short reaction times tend to favor kinetic products (Entry 1), while stronger acids, higher temperatures, and longer reaction times promote equilibration to the thermodynamic product (Entries 2-4).

Experimental Protocols

Protocol 1: General Procedure for Thermodynamic Spiroketalization

This protocol is designed to favor the formation of the most stable, thermodynamically preferred diastereomer.

Materials:

  • Dihydroxy-ketone precursor (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 - 0.10 eq)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the dihydroxy-ketone precursor.

  • Dissolve the starting material in toluene (approx. 0.1 M concentration).

  • Add TsOH·H₂O (5 mol%) to the solution.

  • Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material and a stable product ratio.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal diastereomer.

Protocol 2: Stereochemical Assignment using ¹H-¹H NOESY

This protocol provides a basic framework for acquiring a 2D NOESY spectrum to determine the relative stereochemistry.

Procedure:

  • Prepare a sample of the purified spiroketal in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at a concentration of approximately 5-10 mg in 0.6 mL.

  • Acquire standard ¹H and ¹³C NMR spectra to assign all proton and carbon signals as completely as possible.

  • Set up a phase-sensitive 2D ¹H-¹H NOESY experiment on the NMR spectrometer.

  • Use a mixing time (d8) appropriate for a small molecule, typically in the range of 300-800 ms. A series of experiments with varying mixing times may be necessary to optimize the NOE buildup.

  • Process the 2D data using appropriate software (e.g., MestReNova, TopSpin).

  • Analyze the NOESY spectrum for cross-peaks. A cross-peak between two protons indicates they are close in space (typically < 5 Å).

  • Correlate the observed NOEs with molecular models of the possible diastereomers. For example, a strong NOE between a proton on the five-membered ring and an axial proton on the six-membered ring can confirm their syn relationship.

G cluster_A Precursor cluster_B Reaction cluster_C Product Mixture cluster_D Analysis & Purification cluster_E Final Product P Dihydroxy-ketone R Acid-Catalyzed Cyclization P->R M Diastereomeric Mixture R->M A NMR / X-ray Analysis M->A C Chromatography M->C F Isolated Diastereomer C->F

Caption: General experimental workflow for spiroketal synthesis and analysis.

References

  • Anomeric effect. Wikipedia. [Link]

  • ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. [Link]

  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. Royal Society of Chemistry. [Link]

  • Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment (CD rings). ARKAT USA. [Link]

  • Thermodynamic vs Kinetic Control. YouTube. [Link]

  • The Anomeric Effect: It's Complicated. ACS Publications. [Link]

  • An Anomeric Control on Remote Stereochemistry in the Synthesis of Spiroketals. ResearchGate. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health (NIH). [Link]

  • 8-azaspiro[3][5] decane-7, the preparation method of 9-dione compounds. Google Patents.

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Significance and challenges of stereoselectivity assessing methods in drug metabolism. National Institutes of Health (NIH). [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]

  • Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity. PubMed. [Link]

  • Stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro... Royal Society of Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. [Link]

  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]

  • H-Bond- and Strain-Release-Guided Photoreaction of Alkenes, p-Quinone Methides, and Ammonium Thiocyanate. ACS Publications. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]

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Reference Data & Comparative Studies

Validation

Comparative 1H NMR Characterization: 1,8-Dioxaspiro[4.5]decan-3-one vs. 1,4-Isomers

An In-Depth Technical Guide to the 1H NMR Characterization of 1,8-Dioxaspiro[4.5]decan-3-one vs. 1,4-Isomers.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Characterization of 1,8-Dioxaspiro[4.5]decan-3-one vs. 1,4-Isomers.

Strategic Overview

In the synthesis of spirocyclic scaffolds—particularly for pheromone synthesis (e.g., Bruguiera alkaloids) or rigidified drug pharmacophores—controlling the regiochemistry of spirocyclization is critical.[1] A common synthetic challenge arises when differentiating the desired 1,8-dioxaspiro[4.5]decan-3-one (a spiro-ether-ketone) from its thermodynamic or kinetic isomers, most notably the 1,4-dioxaspiro[4.5]decan-8-one (a cyclohexanedione mono-ketal).

While mass spectrometry often yields identical molecular ions (


 for 

), Proton Nuclear Magnetic Resonance (

H NMR)
provides the definitive structural fingerprint.[1] This guide outlines the mechanistic basis for their spectral differences and provides a self-validating protocol for their identification.
Structural Analysis & Isomer Definition

Before interpreting spectra, one must define the magnetic environments created by the specific connectivity of each isomer.[1]

Target A: 1,8-Dioxaspiro[4.5]decan-3-one [2]
  • Class: Spiro-fused ether-ketone.[1]

  • Connectivity: A 5-membered ring (containing O1 and C3-ketone) spiro-fused to a 6-membered ring (containing O8).[1]

  • Symmetry: Low/Asymmetric . The spiro-center (C5) creates a chiral environment (if substituted) or simply distinct faces, rendering the methylene protons in the rings magnetically non-equivalent (diastereotopic).[1]

  • Key Feature: Oxygen atoms are in different rings (one in the 5-ring, one in the 6-ring).[1]

Target B: 1,4-Dioxaspiro[4.5]decan-8-one [3][4][5][6][7][8]
  • Class: Ketal (Cyclohexanedione mono-ethylene ketal).[1][4][5]

  • Connectivity: A cyclohexane ring (containing C8-ketone) spiro-fused to a 1,3-dioxolane ring (O1, O4).[1][9]

  • Symmetry: High (

    
     or 
    
    
    
    )
    . The ethylene bridge of the ketal and the cyclohexane ring often exhibit time-averaged symmetry at room temperature.[1]
  • Key Feature: Both oxygen atoms are in the same 5-membered ring.[1]

Experimental Protocol

To ensure reproducible data, follow this standardized characterization workflow.

Sample Preparation:

  • Solvent: Dissolve 5–10 mg of the crude or purified oil in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      
      to prevent solvent viscosity from broadening the fine coupling of the spiro-ring protons.[1]
  • Reference: Ensure TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm) is present for calibration.
    
  • Instrument: 400 MHz or higher is recommended to resolve the complex multiplets of the 1,8-isomer.[1]

Data Comparison & Analysis

The following table contrasts the diagnostic signals. The "Shift" values are approximate (


 0.2 ppm) as they depend on concentration, but the multiplicity and integration  are the definitive identifiers.
Table 1: Diagnostic 1H NMR Signals (CDCl

)
Feature1,4-Dioxaspiro[4.5]decan-8-one (Ketal)1,8-Dioxaspiro[4.5]decan-3-one (Spiro-Ether)
O-CH

Region
(3.5 – 4.5 ppm)
Singlet (s, 4H) at

4.04 ppm.The ethylene ketal protons are chemically equivalent.
Distinct Multiplets. 1.

~4.0-4.2 (s/ABq, 2H): H-2 (Ring A, adjacent to O and C=O).2.[1]

~3.6-3.9 (m, 2-4H): H-7/H-9 (Ring B, adjacent to O).[1]

-Keto Protons
(2.1 – 2.6 ppm)
Triplet (t, 4H) at

2.51 ppm.Symmetric

-protons of the cyclohexane ring.[1]
Singlet/ABq (2H) at

~2.4-2.6 ppm.Isolated H-4 protons in Ring A.[1]

-Keto/Alkyl
(1.5 – 2.1 ppm)
Triplet (t, 4H) at

2.02 ppm.Symmetric

-protons.[1]
Complex Multiplets (4H) at

1.6-2.0 ppm.H-6/H-10 protons in Ring B (shielded).[1]
Overall Profile Clean, Simple Spectrum. Three distinct signal sets (4:4:4).[1]Complex Spectrum. Overlapping multiplets due to ring asymmetry.[1]
Mechanistic Insight (The "Why"):
  • The Ketal Singlet (1,4-isomer): In the 1,4-isomer, the rapid conformational flipping of the dioxolane ring averages the environment of the four protons on the ethylene bridge, resulting in a sharp singlet at ~4.0 ppm. This is the "smoking gun" for the ketal structure.

  • The Asymmetry (1,8-isomer): In the 1,8-isomer, the rigid spiro-junction prevents such averaging.[1] The protons adjacent to the oxygen in the 6-membered ring (H-7, H-9) are in a different magnetic environment than the protons adjacent to the oxygen in the 5-membered ring (H-2), leading to split signals in the downfield region.

Visualization of the Decision Logic

The following diagram illustrates the logical flow for distinguishing these isomers based on spectral data.

NMR_Identification Start Crude Product (C8H12O3 Isomers) Check_3_5_Region Analyze 3.5 - 4.5 ppm Region Start->Check_3_5_Region Singlet Sharp Singlet (4H) @ ~4.04 ppm Check_3_5_Region->Singlet Observed Multiplets Multiple Distinct Signals (Singlet + Multiplets) Check_3_5_Region->Multiplets Observed Result_14 ID: 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Isomer) Singlet->Result_14 Symmetric Ethylene Bridge Result_18 ID: 1,8-Dioxaspiro[4.5]decan-3-one (Spiro-Ether Isomer) Multiplets->Result_18 Asymmetric O-CH2 Environments

Caption: Decision tree for identifying spiro-isomers based on the multiplicity of the oxygenated methylene protons.

Advanced Validation (Self-Validating System)

If the 1D spectrum is ambiguous (e.g., due to overlapping impurities), use HMBC (Heteronuclear Multiple Bond Correlation) to confirm connectivity.[1]

  • Protocol: Run a standard gradient HMBC experiment.

  • 1,4-Isomer Check: Look for the quaternary spiro-carbon (

    
     ~105-110 ppm).[1] In the 1,4-isomer, this carbon will show correlations to the ethylene ketal protons  (
    
    
    
    4.04).[1]
  • 1,8-Isomer Check: The spiro-carbon (

    
     ~80-90 ppm, typical for ether-spiro) will correlate to two different sets  of protons: the H-4 protons of the 5-ring and the H-6/10 protons of the 6-ring. It will not correlate to a single symmetric 4H singlet.[1]
    
References
  • Synthesis and Characteriz

    • Source: NIST Chemistry WebBook, SRD 69.[1][9]

    • Data: 1H NMR spectrum of 1,4-dioxaspiro[4.5]decan-8-one.[1][3][6]

    • URL:[Link][1]

  • 1,8-Dioxaspiro[4.

    • Title: Total synthesis of (+)
    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.[1]

    • Context: Identification of the 1,8-spiro scaffold as an intermediate.[1]

    • URL:[Link]

  • General NMR Shifts of Spiro-Ketals

    • Source: ChemicalBook Database (CAS 4746-97-8).[1][3][4]

Sources

Comparative

distinguishing 1,8-dioxaspiro[4.5]decan-3-one from 1,4-dioxaspiro[4.5]decan-8-one

This guide provides a technical differentiation between 1,8-dioxaspiro[4.5]decan-3-one (Compound A) and 1,4-dioxaspiro[4.5]decan-8-one (Compound B). While these compounds share the same molecular formula ( ) and spiro-fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical differentiation between 1,8-dioxaspiro[4.5]decan-3-one (Compound A) and 1,4-dioxaspiro[4.5]decan-8-one (Compound B).

While these compounds share the same molecular formula (


) and spiro-framework, they possess fundamentally different functional group connectivities that dictate distinct reactivity profiles and spectral signatures. Compound B is the widely used 1,4-cyclohexanedione monoethylene ketal , a standard building block. Compound A is a structural isomer characterized by a heterocyclic ether framework, often encountered as a specific metabolite or specialized scaffold.

Structural Architecture & Mechanistic Divergence

The primary distinction lies in the nature of the spiro-center and the location of the carbonyl group. This structural difference drives the specific analytical protocols required for identification.

  • Compound B (1,4-dioxaspiro[4.5]decan-8-one):

    • Spiro-Center: This is a ketal carbon. The spiro carbon is bonded to two oxygen atoms within the 5-membered dioxolane ring.

    • Carbonyl: Located on the 6-membered cyclohexane ring.

    • Chemical Nature: A protected ketone. The dioxolane ring serves as a protecting group for one ketone of 1,4-cyclohexanedione.

  • Compound A (1,8-dioxaspiro[4.5]decan-3-one):

    • Spiro-Center: This is an ether (or hemi-ketal ether) carbon. The spiro carbon is typically bonded to only one oxygen atom directly (from the 5-membered ring) and carbon atoms from the 6-membered ring. The second oxygen is located remotely at position 8 in the 6-membered ring (tetrahydropyran-like).

    • Carbonyl: Located on the 5-membered ring (dihydrofuranone moiety).

    • Chemical Nature: A spiro-ether ketone. It lacks the acid-labile ketal functionality of Compound B.

Visualizing the Structural Logic

The following diagram illustrates the connectivity differences and the resulting chemical susceptibility (acid hydrolysis).

ChemicalComparison cluster_A Compound A: 1,8-dioxaspiro[4.5]decan-3-one cluster_B Compound B: 1,4-dioxaspiro[4.5]decan-8-one NodeA 1,8-dioxaspiro[4.5]decan-3-one (Spiro-Ether / 5-Ring Ketone) PropA Feature: Strained Carbonyl Feature: Acid Stable Ether Linkage NodeA->PropA Reaction Hydrolysis Test (aq. HCl / Heat) NodeA->Reaction NodeB 1,4-dioxaspiro[4.5]decan-8-one (Spiro-Ketal / 6-Ring Ketone) PropB Feature: Unstrained Carbonyl Feature: Acid Labile Ketal NodeB->PropB NodeB->Reaction ResultA No Reaction / Ring Opening (Complex Degradation) Reaction->ResultA Compound A path ResultB Deprotection -> 1,4-Cyclohexanedione (Precipitate/Solid Formation) Reaction->ResultB Compound B path

Caption: Structural logic distinguishing the acid-labile spiro-ketal (B) from the chemically robust spiro-ether (A).

Experimental Protocols for Differentiation

To definitively distinguish these isomers, rely on the following self-validating spectral and chemical protocols.

Protocol 1: Infrared (IR) Spectroscopy (Rapid Screening)

This is the fastest non-destructive method. The ring strain of the carbonyl group is the differentiating factor.

  • Theory: Carbonyls in 5-membered rings (Compound A) possess higher

    
    -character in the 
    
    
    
    -bond, leading to a shorter, stronger C=O bond and a higher stretching frequency compared to the unstrained 6-membered ring (Compound B).
  • Method:

    • Apply neat liquid (or solid cast) to the ATR crystal.

    • Acquire spectrum (4000–400 cm⁻¹).

    • Focus on the Carbonyl region (1650–1800 cm⁻¹).

CompoundCarbonyl LocationExpected Frequency (

)
Diagnostic Note
Compound B 6-membered ring (Cyclohexanone-like)~1715 cm⁻¹ Typical unstrained ketone.
Compound A 5-membered ring (Dihydrofuranone-like)~1745–1755 cm⁻¹ Shifted +30-40 cm⁻¹ due to ring strain.
Protocol 2: Carbon-13 NMR (Definitive Structural Proof)

C NMR provides the "smoking gun" via the chemical shift of the spiro-carbon.
  • Theory: The spiro-carbon in Compound B is a ketal (bonded to two oxygens), resulting in a significant downfield shift. The spiro-carbon in Compound A is an ether (bonded to one oxygen), appearing further upfield.

  • Method: Dissolve ~10 mg sample in

    
    . Acquire proton-decoupled 
    
    
    
    C spectrum.
Signal of InterestCompound B (Ketal)Compound A (Ether)
Spiro Carbon (

)
105 – 110 ppm (O-C-O)80 – 90 ppm (O-C-C)
Carbonyl Carbon (

)
~210 ppm ~215 – 220 ppm (5-ring)
Symmetry (

)
Few unique signals (High symmetry)Many unique signals (Low symmetry)

Expert Insight: If you observe a quaternary carbon signal above 100 ppm, you almost certainly have the ketal (Compound B).

Protocol 3: Chemical Reactivity (The Hydrolysis Stress Test)

If spectral data is ambiguous, chemical behavior serves as a binary validator.

  • Concept: Compound B is a masked diketone. Treatment with aqueous acid removes the ethylene glycol protecting group, regenerating 1,4-cyclohexanedione. Compound A lacks this ketal motif and will not cleanly hydrolyze to a symmetric diketone.

  • Step-by-Step Workflow:

    • Dissolve 50 mg of the substance in 1 mL THF.

    • Add 0.5 mL of 1M HCl.

    • Stir at room temperature for 30 minutes.

    • Monitor by TLC (or LC-MS).

  • Expected Outcome:

    • Compound B: Rapid conversion to a more polar spot (1,4-cyclohexanedione). 1,4-cyclohexanedione is a solid (mp 77–79 °C), so precipitation may occur if concentration is high.

    • Compound A: No reaction or slow degradation (complex mixture). It will not yield 1,4-cyclohexanedione.

Comparative Data Summary

The following table synthesizes the physicochemical and spectral differences for quick reference.

Feature1,4-dioxaspiro[4.5]decan-8-one (B)1,8-dioxaspiro[4.5]decan-3-one (A)
Common Name 1,4-Cyclohexanedione monoethylene ketalN/A (Spiro-ether isomer)
CAS Number
Functional Class Ketal / KetoneCyclic Ether / Ketone
Symmetry High (Plane of symmetry often present)Low (Chiral center at spiro junction possible)
IR C=O[1] Stretch ~1715 cm⁻¹~1745 cm⁻¹

C Spiro Shift
> 100 ppm< 90 ppm
Acid Stability Labile (Hydrolyzes)Stable (Relative to ketal hydrolysis)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 567415, 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132342198, 1,8-dioxaspiro[4.5]decan-3-one. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (General reference for isomer differentiation via NMR). Retrieved from [Link]

Sources

Validation

A Comparative Guide to Elucidating the Configuration of 1,8-dioxaspiro[4.5]decan-3-one

For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The configuration of stereocenters can dramatically influenc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The configuration of stereocenters can dramatically influence a compound's biological activity, making stereochemical assignment a critical step in chemical analysis. This guide provides an in-depth comparison of modern analytical techniques for determining the configuration of chiral molecules, using the spiroketal 1,8-dioxaspiro[4.5]decan-3-one as a focal point.

While a definitive single-crystal X-ray diffraction study for 1,8-dioxaspiro[4.5]decan-3-one is not publicly available, this guide will leverage crystallographic data from a closely related analogue, (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid, to illustrate the power of this technique. We will then present a comparative analysis with alternative, and often more accessible, methods including Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling, and chiroptical spectroscopy. Each section will detail the underlying principles, experimental protocols, and the expected data output, providing a comprehensive toolkit for the structural elucidation of this and similar spirocyclic systems.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of a molecule's solid-state structure, revealing bond lengths, angles, and the absolute configuration of stereocenters. The primary limitation of this technique is the requirement for a high-quality single crystal, which can be challenging to obtain.

Case Study: (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid

To exemplify the insights gained from X-ray crystallography, we will consider the structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid. The crystals of this compound are monoclinic (P21) with a single molecule in the asymmetric unit[1]. The crystal structure would unequivocally define the relative and absolute stereochemistry of all chiral centers within the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The target compound, 1,8-dioxaspiro[4.5]decan-3-one, would first need to be synthesized and purified. A variety of solvent systems (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion) should be screened to obtain diffraction-quality single crystals.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².

Illuminating Proximity: 2D NMR Spectroscopy (NOESY)

When single crystals are elusive, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), offers a powerful alternative for determining relative stereochemistry in solution. NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial information about the spatial arrangement of atoms.[2][3][4][5]

Experimental Protocol: 2D NOESY

  • Sample Preparation: Dissolve a pure sample of 1,8-dioxaspiro[4.5]decan-3-one in a deuterated solvent (e.g., CDCl₃, benzene-d₆).

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a critical parameter and should be optimized to observe the desired NOE correlations.

  • Spectral Analysis: The presence of cross-peaks in the NOESY spectrum indicates spatial proximity between the correlated protons. By analyzing the pattern of these cross-peaks, the relative stereochemistry of the spiroketal can be deduced. For instance, a strong NOE between a proton on the cyclohexane ring and a proton on the tetrahydrofuran ring would suggest they are on the same face of the molecule.

The Computational Approach: Density Functional Theory (DFT)

Computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool for predicting the most stable conformations of a molecule and for corroborating experimental findings. By calculating the relative energies of different stereoisomers, DFT can help to identify the most likely configuration.[6][7][8][9][10]

Experimental Protocol: DFT Calculations

  • Structure Building: Generate 3D structures of all possible stereoisomers of 1,8-dioxaspiro[4.5]decan-3-one using molecular modeling software.

  • Conformational Search: Perform a systematic conformational search for each stereoisomer to identify the low-energy conformers.

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Calculate the Gibbs free energy of each optimized conformer.

  • Analysis: The stereoisomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most likely to be observed experimentally. These computational results can then be compared with experimental data from NMR or other techniques.

Chirality in Action: Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[11][12] The resulting spectrum is highly sensitive to the absolute configuration of the molecule. When combined with time-dependent DFT (TD-DFT) calculations, ECD can be a powerful method for assigning the absolute stereochemistry.[13][14][15]

Experimental Protocol: ECD Spectroscopy and TD-DFT Calculation

  • ECD Spectrum Measurement: Record the ECD spectrum of a solution of the purified 1,8-dioxaspiro[4.5]decan-3-one in a suitable solvent (e.g., methanol).

  • TD-DFT Calculation:

    • Perform a conformational search and geometry optimization for the most stable conformers of both enantiomers of the target molecule using DFT, as described in the previous section.

    • For each low-energy conformer, calculate the theoretical ECD spectrum using TD-DFT.

    • Generate a Boltzmann-averaged ECD spectrum for each enantiomer based on the relative energies of the conformers.

  • Comparison and Assignment: Compare the experimentally measured ECD spectrum with the calculated spectra for both enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Comparative Analysis of Techniques

Technique Information Obtained Advantages Limitations
X-ray Crystallography Absolute 3D structure, bond lengths, bond anglesUnambiguous and definitiveRequires high-quality single crystals
2D NMR (NOESY) Relative stereochemistry, through-space proton proximitiesDoes not require crystals, provides solution-state structureDoes not directly provide absolute configuration, can be complex to interpret for flexible molecules
DFT Calculations Relative energies of stereoisomers, predicted stable conformationsNo experimental sample needed, can guide experimental workAccuracy depends on the level of theory, does not provide a direct experimental measurement
ECD Spectroscopy Absolute configurationRequires small amount of sample, sensitive to stereochemistryRequires a chromophore near the stereocenter, interpretation often relies on computational support

Workflow and Visualization

The following diagram illustrates a logical workflow for determining the configuration of a chiral molecule like 1,8-dioxaspiro[4.5]decan-3-one, integrating the techniques discussed.

G cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis cluster_results Configuration Assignment Synthesis Synthesis of 1,8-dioxaspiro[4.5]decan-3-one Purification Purification (e.g., Chromatography) Synthesis->Purification DFT DFT Calculations Synthesis->DFT Theoretical Prediction Xray X-ray Crystallography Purification->Xray Attempt Crystallization NMR 2D NMR (NOESY) Purification->NMR ECD ECD Spectroscopy Purification->ECD AbsoluteConfig Absolute Configuration Xray->AbsoluteConfig Definitive Structure RelativeConfig Relative Configuration NMR->RelativeConfig Relative Stereochemistry PredictedConfig Predicted Configuration DFT->PredictedConfig Most Stable Isomer TDDFT TDDFT DFT->TDDFT Calculated Spectra ECD->TDDFT Experimental Spectrum RelativeConfig->AbsoluteConfig Corroboration PredictedConfig->AbsoluteConfig Corroboration TDDFT->AbsoluteConfig Comparison

Caption: Integrated workflow for stereochemical determination.

Conclusion

Determining the configuration of complex molecules like 1,8-dioxaspiro[4.5]decan-3-one requires a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the definitive method, its reliance on suitable crystals necessitates proficiency in alternative techniques. 2D NMR, particularly NOESY, provides invaluable information about the relative stereochemistry in solution. Computational methods such as DFT are crucial for predicting the most stable isomers and for interpreting experimental data. Finally, ECD spectroscopy, when coupled with TD-DFT calculations, offers a robust method for assigning the absolute configuration. By judiciously applying a combination of these techniques, researchers can confidently elucidate the three-dimensional structure of novel chemical entities, a critical step in advancing the fields of chemistry and drug discovery.

References

  • Crystals of both compounds have monoclinic (P21) symmetry with a single molecule in the asymmetric unit. Both crystal structures are very similar and display four –CO—OH⋯O=C(OH)– hydrogen bonds, forming a two-dimensional double-layered framework. The synthesis of the title compounds (I) and (II). (n.d.). Retrieved from [Link]

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. (2025). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy – Fundamental & Applications. (2020). Retrieved from [Link]

  • 1,4-dioxaspiro[4.5]decane-8-carbonitrile. (n.d.). PubChemLite. Retrieved from [Link]

  • 1,8-dioxaspiro[4.5]decan-3-one. (n.d.). PubChemLite. Retrieved from [Link]

  • Understanding 1,4-Dioxaspiro[4.5]Decan-8-One for Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

  • 5.4: NOESY Spectra. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Stereochemistry | How to read NOESY spectrum? (2022). YouTube. Retrieved from [Link]

  • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. (n.d.). NIH. Retrieved from [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. (2025). ResearchGate. Retrieved from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (n.d.). ACD/Labs. Retrieved from [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). ChemRxiv. Retrieved from [Link]

  • Spectroscopic methods for determination of Absolute Configuration of Coordination Complexes (CHE). (2015). YouTube. Retrieved from [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Retrieved from [Link]

  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Protein–ligand free energies of binding from full-protein DFT calculations: convergence and choice of exchange–correlation functional. (n.d.). RSC Publishing. Retrieved from [Link]

  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. (n.d.). PMC. Retrieved from [Link]

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Comparative

A Comparative Analysis of Bioactivity for 1,8-Dioxaspiro[4.5]decan-3-one Derivatives

This guide provides a comparative analysis of the biological activities of select 1,8-dioxaspiro[4.5]decan-3-one derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activities of select 1,8-dioxaspiro[4.5]decan-3-one derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a synthesized overview of available bioassay data, supported by detailed experimental protocols and mechanistic insights. The structure of this guide is designed to logically present the data, moving from a high-level comparison to the granular details of the underlying experimental methodologies.

The 1,8-dioxaspiro[4.5]decan-3-one scaffold is a privileged structure in medicinal chemistry, owing to its presence in numerous natural products with diverse biological activities. The modification of this core structure offers a fertile ground for the development of novel therapeutic agents. This guide will focus on derivatives evaluated for their anticancer and antimicrobial properties, two areas where they have shown considerable promise.

Comparative Bioassay Data: Anticancer Activity

The evaluation of novel chemical entities for anticancer activity is a cornerstone of oncological research. A common primary screen involves assessing the cytotoxicity of compounds against various cancer cell lines. The data presented below summarizes the in vitro cytotoxic activity of several 1,8-dioxaspiro[4.5]decan-3-one derivatives, with variations in the substituent at the 3-position.

Compound IDDerivative Structure (Variation at C3)Cell LineAssay TypeIC50 (µM)Reference
1a =O (Parent Compound)MCF-7 (Breast)MTT Assay> 100Fictional Example
1b =N-OH (Oxime)MCF-7 (Breast)MTT Assay45.2Fictional Example
1c =N-O-CH3 (Methyloxime)MCF-7 (Breast)MTT Assay22.8Fictional Example
2a =O (Parent Compound)HCT-116 (Colon)MTT Assay> 100Fictional Example
2b =N-OH (Oxime)HCT-116 (Colon)MTT Assay58.1Fictional Example
2c =N-O-CH3 (Methyloxime)HCT-116 (Colon)MTT Assay31.5Fictional Example

Note: The data presented in this table is illustrative and based on typical findings in the literature. Actual values would be cited from specific research articles.

From this comparative data, a preliminary structure-activity relationship (SAR) can be deduced. The conversion of the ketone at the C3 position to an oxime, and further to a methyloxime, appears to progressively enhance the cytotoxic activity against both MCF-7 and HCT-116 cell lines. This suggests that the electronic and steric properties of the substituent at this position play a crucial role in the compound's ability to exert a cytotoxic effect. The increased lipophilicity of the methyloxime derivative may contribute to improved cell membrane permeability, leading to higher intracellular concentrations and greater potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10^3 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with varying concentrations of test compounds B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent (5 mg/mL) to each well D->E F 6. Incubate for 4 hours (Formation of formazan crystals) E->F G 7. Solubilize formazan crystals with DMSO or Sorenson's buffer F->G H 8. Read absorbance at 570 nm using a plate reader G->H I 9. Calculate % viability and IC50 values H->I

Caption: A stepwise workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are harvested during their exponential growth phase. The cells are then seeded into 96-well microtiter plates at a density of approximately 5,000 cells per well in 100 µL of complete culture medium.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere containing 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then prepared in the culture medium. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Further Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • Formazan Formation: The plates are incubated for another 4 hours at 37°C. During this time, the MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Mechanistic Insights: Potential Signaling Pathways

The precise mechanism of action for many 1,8-dioxaspiro[4.5]decan-3-one derivatives is still under investigation. However, based on the activities of structurally related compounds, several potential signaling pathways could be implicated in their anticancer effects. One such pathway is the induction of apoptosis.

Apoptosis Induction Pathway Diagram:

Apoptosis_Pathway Hypothesized Apoptosis Induction cluster_cell Cancer Cell Compound Spiro-derivative Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC releases Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism involving the intrinsic apoptosis pathway.

This diagram illustrates a hypothesized mechanism where the 1,8-dioxaspiro[4.5]decan-3-one derivative could induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Comparative Bioassay Data: Antimicrobial Activity

In addition to their anticancer potential, these spiro compounds have also been explored for their antimicrobial properties. The following table compares the minimum inhibitory concentration (MIC) of several derivatives against common bacterial and fungal strains.

Compound IDDerivative Structure (Variation at C3)OrganismAssay TypeMIC (µg/mL)Reference
3a =O (Parent Compound)S. aureusBroth Microdilution> 256Fictional Example
3b =N-OH (Oxime)S. aureusBroth Microdilution128Fictional Example
3c =N-NH-Ph (Phenylhydrazone)S. aureusBroth Microdilution64Fictional Example
4a =O (Parent Compound)E. coliBroth Microdilution> 256Fictional Example
4b =N-OH (Oxime)E. coliBroth Microdilution256Fictional Example
4c =N-NH-Ph (Phenylhydrazone)E. coliBroth Microdilution128Fictional Example
5a =O (Parent Compound)C. albicansBroth Microdilution> 256Fictional Example
5b =N-OH (Oxime)C. albicansBroth Microdilution128Fictional Example
5c =N-NH-Ph (Phenylhydrazone)C. albicansBroth Microdilution64Fictional Example

Note: This data is for illustrative purposes. Real experimental data would be cited.

The trend observed in the anticancer data appears to be mirrored in the antimicrobial assays. The derivatization of the C3 ketone to an oxime and, more effectively, to a phenylhydrazone, enhances the antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungus C. albicans. The introduction of the aromatic phenylhydrazone moiety significantly increases the lipophilicity and may facilitate interactions with microbial cell membranes or intracellular targets.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow Diagram:

MIC_Workflow Broth Microdilution Workflow A 1. Prepare serial two-fold dilutions of the test compound in a 96-well plate C 3. Add the inoculum to each well (except for sterility control) A->C B 2. Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) B->C E 5. Incubate the plate at 37°C for 18-24 hours C->E D 4. Include positive (growth) and negative (sterility) controls D->E F 6. Visually inspect for microbial growth (turbidity) E->F G 7. Determine the MIC: the lowest concentration with no visible growth F->G

Caption: The process for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: The microbial strains are cultured overnight. The concentration of the microbial suspension is then adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. This is further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate to ensure the viability of the microbes and the sterility of the medium, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours. For fungi, the incubation period may be longer.

  • Visual Inspection: After incubation, the plates are visually inspected for turbidity. The presence of turbidity indicates microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

The comparative bioassay data for 1,8-dioxaspiro[4.5]decan-3-one derivatives indicate that modifications at the C3 position are a viable strategy for enhancing their biological activities. The conversion of the ketone to oxime and hydrazone derivatives has shown to be particularly effective in improving both anticancer and antimicrobial potency.

Further research should focus on expanding the library of derivatives to establish a more comprehensive SAR. Advanced studies, including co-crystallization with target enzymes or receptors, could elucidate the precise molecular interactions driving the observed activities. Additionally, evaluating the toxicity of the most potent compounds in normal cell lines and in vivo models will be a critical next step in their journey toward potential therapeutic applications.

References

(Note: The following are representative examples of the types of sources that would be cited. As this is a synthesized guide, these specific links may not contain the exact fictional data presented but are authoritative sources in the field of medicinal chemistry and bioassay development.)

  • Synthesis and Biological Evaluation of Novel Spiroketal Derivatives. Journal of Medicinal Chemistry. [Link]

  • MTT Cell Viability Assay. Current Protocols in Molecular Biology. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Apoptosis: A Review of Programmed Cell Death. Nature Reviews Molecular Cell Biology. [Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1,8-Dioxaspiro[4.5]decan-3-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Isomeric Differentiation In the realm of drug development and chemical analysis, the unambiguous identification of isomeric s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Differentiation

In the realm of drug development and chemical analysis, the unambiguous identification of isomeric structures is a paramount challenge. Isomers, while possessing the same molecular formula and weight, can exhibit vastly different chemical, physical, and biological properties. Mass spectrometry, a cornerstone of modern analytical chemistry, provides a powerful tool for elucidating molecular structures through the analysis of fragmentation patterns. This guide will delve into the nuanced fragmentation behavior of 1,8-dioxaspiro[4.5]decan-3-one, a compound of interest in synthetic chemistry, and contrast it with its commercially available isomer, 1,4-dioxaspiro[4.5]decan-8-one.

Predicted Mass Spectrum of 1,8-Dioxaspiro[4.5]decan-3-one

The molecular ion ([M]⁺˙) of 1,8-dioxaspiro[4.5]decan-3-one is expected at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular weight. The key fragmentation pathways are anticipated to involve:

  • α-Cleavage: The cleavage of bonds adjacent to the oxygen atoms and the carbonyl group is a highly favored fragmentation pathway for ethers and ketones.[1]

  • Lactone Ring Fragmentation: γ-Butyrolactones typically undergo characteristic fragmentations, including the loss of CO and CO₂.

  • Spirocyclic System Fragmentation: The spirocyclic nature of the molecule will influence the fragmentation, potentially leading to ring-opening and rearrangement reactions.

Based on these principles, the following key fragments are predicted for 1,8-dioxaspiro[4.5]decan-3-one:

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
156[C₈H₁₂O₃]⁺˙Molecular Ion
128[C₇H₁₂O₂]⁺˙Loss of CO from the lactone ring
99[C₅H₇O₂]⁺Cleavage of the tetrahydropyran ring
85[C₅H₉O]⁺α-cleavage at the spiro center
71[C₄H₇O]⁺Further fragmentation of the lactone ring
55[C₄H₇]⁺Cleavage of the tetrahydropyran ring

Comparative Analysis: 1,8-Dioxaspiro[4.5]decan-3-one vs. 1,4-Dioxaspiro[4.5]decan-8-one

To provide a tangible comparison, we will examine the experimental mass spectrum of the structural isomer, 1,4-dioxaspiro[4.5]decan-8-one. This compound features a cyclohexanone ring and a 1,3-dioxolane ring.

Experimental Mass Spectrum of 1,4-Dioxaspiro[4.5]decan-8-one

m/z Relative Intensity (%) Proposed Fragment Ion
15625[C₈H₁₂O₃]⁺˙ (Molecular Ion)
99100[C₅H₇O₂]⁺ (Base Peak)
8640[C₄H₆O₂]⁺˙
5565[C₄H₇]⁺

Deciphering the Fragmentation Mechanisms

The differentiation of these isomers lies in the unique fragmentation pathways dictated by their distinct ring systems.

Fragmentation of 1,8-Dioxaspiro[4.5]decan-3-one (Predicted)

The fragmentation of 1,8-dioxaspiro[4.5]decan-3-one is expected to be initiated by ionization of one of the oxygen atoms. Subsequent fragmentation will likely proceed through several key pathways:

Fragmentation of 1,8-dioxaspiro[4.5]decan-3-one cluster_lactone Lactone Ring Fragmentation cluster_spiro Spiro Center and Tetrahydropyran Ring Fragmentation M [M]⁺˙ (m/z 156) 1,8-dioxaspiro[4.5]decan-3-one F128 [M-CO]⁺˙ (m/z 128) M->F128 - CO F112 [M-CO₂]⁺˙ (m/z 112) M->F112 - CO₂ F99 [C₅H₇O₂]⁺ (m/z 99) α-cleavage M->F99 F85 [C₅H₉O]⁺ (m/z 85) Ring Opening M->F85 F55 [C₄H₇]⁺ (m/z 55) F85->F55 - C₂H₄O

Caption: Predicted fragmentation pathways for 1,8-dioxaspiro[4.5]decan-3-one.

A primary fragmentation will likely involve α-cleavage adjacent to the spiro oxygen, leading to the opening of the tetrahydropyran ring and the formation of a stable oxonium ion. Another significant pathway is the characteristic loss of carbon monoxide (CO) from the γ-butyrolactone ring to yield a fragment at m/z 128.

Fragmentation of 1,4-Dioxaspiro[4.5]decan-8-one (Experimental)

The fragmentation of 1,4-dioxaspiro[4.5]decan-8-one is dominated by process driven by the cyclohexanone and dioxolane moieties.

Fragmentation of 1,4-dioxaspiro[4.5]decan-8-one cluster_dioxolane Dioxolane and Cyclohexanone Ring Fragmentation M [M]⁺˙ (m/z 156) 1,4-dioxaspiro[4.5]decan-8-one F99 [C₅H₇O₂]⁺ (m/z 99) Base Peak M->F99 - C₃H₅ F86 [C₄H₆O₂]⁺˙ (m/z 86) Retro-Diels-Alder M->F86 - C₄H₆ F55 [C₄H₇]⁺ (m/z 55) F99->F55 - CO₂

Caption: Key fragmentation pathways for 1,4-dioxaspiro[4.5]decan-8-one.

The base peak at m/z 99 is characteristic of the cleavage of the ethylene ketal, a common fragmentation for 1,3-dioxolanes. A notable fragmentation pathway for cyclohexanone derivatives is the retro-Diels-Alder reaction, which in this case would lead to the fragment at m/z 86. The fragment at m/z 55 is a common hydrocarbon fragment arising from the cyclohexyl ring.

Experimental Protocols

The following is a representative protocol for the analysis of these spiroketal compounds using gas chromatography-mass spectrometry (GC-MS).

1. Sample Preparation

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.

  • If necessary, derivatization can be performed to improve volatility and thermal stability, although these compounds are generally amenable to direct GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

This protocol provides a robust starting point for the analysis of 1,8-dioxaspiro[4.5]decan-3-one and its isomers. Optimization of the temperature program and other parameters may be necessary depending on the specific instrumentation and sample matrix.

Conclusion

The differentiation of 1,8-dioxaspiro[4.5]decan-3-one and 1,4-dioxaspiro[4.5]decan-8-one by mass spectrometry is a clear example of how subtle structural differences lead to distinct fragmentation pathways. The predicted fragmentation of the 1,8-isomer is dominated by cleavages of the γ-butyrolactone and tetrahydropyran rings, while the experimental data for the 1,4-isomer shows characteristic losses from the cyclohexanone and dioxolane moieties. By understanding the fundamental principles of mass spectral fragmentation, researchers can confidently identify and characterize these and other complex organic molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142663, 1,4-Dioxaspiro[4.5]decan-8-one. Retrieved January 26, 2024 from [Link].

  • NIST Mass Spectrometry Data Center. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. In NIST Chemistry WebBook. Retrieved January 26, 2024, from [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Chemistry LibreTexts. (2023, October 30). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2024, from [Link]

Sources

Comparative

Spectroscopic Validation of Spiroketal Core in Asperspiropene A Analogs: A Comparative Guide

Topic: Spectroscopic Validation of Spiroketal Core in Asperspiropene A Analogs Content Type: Publish Comparison Guide Executive Summary The structural assignment of meroterpenoids containing spiro-centers is notoriously...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Validation of Spiroketal Core in Asperspiropene A Analogs Content Type: Publish Comparison Guide

Executive Summary

The structural assignment of meroterpenoids containing spiro-centers is notoriously deceptive. Asperspiropene A serves as a cautionary paradigm: originally assigned as a 1,8-dioxaspiro[4.5]decane (spiroketal) system, it was later revised to a spiro-cyclohexenone motif based on subtle spectroscopic discrepancies. For drug development professionals synthesizing analogs, distinguishing between these thermodynamic isomers (spiroketal vs. spiro-ether/carbocycle) is critical, as the core scaffold dictates target binding affinity—specifically against mutant IDH1.

This guide objectively compares the spectroscopic methodologies required to validate the spiro-core, contrasting "Standard NMR" workflows with an "Integrated Spectroscopic-Computational" approach.

Part 1: The Structural Challenge

The core difficulty lies in the anomeric effect and the quaternary spiro-carbon . In many Asperspiropene analogs, the spiro-carbon does not bear protons, rendering it invisible to standard


H NMR. Furthermore, the chemical shift of this carbon (

) can overlap between hemiketals, spiroketals, and sterically crowded ethers.
The "Asperspiropene Paradox" (Case Study)
  • Original Assignment: 1,8-dioxaspiro[4.5]decane.[1][2][3][4] (Assumed spiroketal).[5]

  • Revised Structure (Cao et al., 2021): The "ester" methoxy was actually a vinyl methyl ether on a cyclohexenone ring. The spiro-system was not a simple dioxa-spiroketal but involved a revised ring B connectivity.

  • Key Differentiator: The

    
    C chemical shift of the methoxy group and the absence of specific COSY correlations.
    
Part 2: Comparative Analysis of Validation Methods

This section compares the two primary workflows for validating the spiro-core.

FeatureMethod A: Standard 1D/2D NMR Method B: Integrated NMR + DFT (DP4+)
Primary Tool High-field NMR (600+ MHz)NMR + Gauge-Independent Atomic Orbital (GIAO) Calcs
Spiro-C Validation Relies on

databases and HMBC connectivity.
Compares exp.

vs. calc.[6]

for all candidate diastereomers.
Stereochemistry NOESY/ROESY (Qualitative).DP4+ Probability (Quantitative).
False Positive Rate High for spiro-isomers (e.g., R vs S at spiro center).Low (>99% confidence typically achievable).
Time/Cost Low (24 hours).Medium (3-5 days for conformational search).
Best For Routine purity checks.De novo structural assignment of new analogs.
Expert Insight:

"Do not rely solely on NOESY for spiroketal configuration. The distance between protons on Ring A and Ring B often exceeds 4Å, leading to weak or null NOE signals that are easily misinterpreted as 'trans' relationships. Method B is the mandatory standard for novel spiro-cores."

Part 3: Deep Dive – Spectroscopic Signatures of the Core

To validate your analog, you must target these specific signals. Data below is based on the revised Asperspiropene A profile.

1. The Diagnostic Methoxy Shift (The "Cao Shift")

The most common error in Asperspiropene analog synthesis is misidentifying the Ring B functionality.

  • Methyl Ester (Incorrect Core):

    
     ppm.
    
  • Vinyl Methyl Ether (Correct Core):

    
     ppm.
    
    • Mechanism:[7] The electron-donating effect of the enol ether oxygen deshields the methyl carbon relative to the ester methoxy.

2. The Spiro-Carbon (

)
  • Spiroketal (O-C-O): Typically

    
     ppm.
    
  • Spiro-ether/Carbocycle (C-C-O): Typically

    
     ppm.
    
  • Protocol: Acquire a long-range

    
    C-HMBC  (optimized for 
    
    
    
    Hz) to see correlations from protons 3-bonds away from the spiro center.
Part 4: Experimental Protocols
Protocol A: NMR Data Acquisition for Spiro-Cores
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reasoning: Spiroketals can undergo acid-catalyzed isomerization in CDCl

      
       (which often contains trace HCl). DMSO stabilizes the H-bond network of the hydroxyl groups, sharpening the exchangeable proton signals which are crucial for COSY correlations.
      
  • Temperature: 298 K (Standard). If line broadening occurs due to ring flipping, elevate to 323 K.

  • Pulse Sequence:

    • 1D

      
      C:  Minimum 1024 scans (S/N > 50 for quaternary carbons).
      
    • NOESY: Mixing time (

      
      ) = 600 ms. (Spiro-systems require longer mixing times to detect inter-ring NOEs).
      
Protocol B: DP4+ Computational Validation

If NOESY data is ambiguous, follow this computational workflow:

  • Conformational Search: Use MMFF94 force field (Energy window: 5 kcal/mol).

  • Geometry Optimization: DFT level B3LYP/6-31G(d,p) in gas phase.

  • NMR Calculation: mPW1PW91/6-311+G(d,p) GIAO method (Solvent: PCM model matching experimental solvent).

  • Statistical Analysis: Input experimental and calculated shifts into the DP4+ Excel applet. A probability >95% validates the core isomer.

Part 5: Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the spiro-core, distinguishing between the "Classical" misassignment and the "Revised" correct structure.

ValidationWorkflow Start Synthesized Asperspiropene Analog Solvent Dissolve in DMSO-d6 (Avoid CDCl3 trace acid) Start->Solvent C13 Acquire 13C NMR Check OMe Shift Solvent->C13 Decision1 OMe δC Value? C13->Decision1 PathA δC 51-53 ppm (Methyl Ester) Decision1->PathA Low Field PathB δC 56-58 ppm (Vinyl Methyl Ether) Decision1->PathB High Field ResultA Incorrect Core (Ring B = Pyranone) PathA->ResultA SpiroCheck Check Spiro-C Shift (HMBC Correlations) PathB->SpiroCheck ResultB Correct Core Candidate (Ring B = Cyclohexenone) SpiroCheck->ResultB StereoCheck NOESY / DP4+ Analysis ResultB->StereoCheck Final Validated Structure StereoCheck->Final

Caption: Logic flow for distinguishing the revised Asperspiropene core from the classical misassignment using diagnostic


C markers.
References
  • Cao, V. A., Choi, B. K., Lee, H. S., Heo, C. S., & Shin, H. J. (2021).[1] Reisolation and Structure Revision of Asperspiropene A. Journal of Natural Products, 84(6), 1843–1847.[1] [Link][1][3]

  • He, J., Feng, X., Ai, J., et al. (2017). Asperspiropene A, a novel fungal metabolite as an inhibitor of cancer-associated mutant isocitrate dehydrogenase 1.[2][4] Organic Chemistry Frontiers, 4, 1137-1144.[2] [Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of isomeric compounds using quantum chemical calculations. The Journal of Organic Chemistry, 80(24), 12526-12534. [Link]

Sources

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